molecular formula C10H12FN B030263 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 42835-89-2

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B030263
CAS No.: 42835-89-2
M. Wt: 165.21 g/mol
InChI Key: BDCCXYVTXRUGAN-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a privileged scaffold of significant interest in medicinal chemistry and drug discovery. This fluorinated tetrahydroquinoline derivative serves as a key synthetic intermediate and core structural motif for the development of novel bioactive molecules. Its primary research value lies in its potential application in central nervous system (CNS) drug discovery, where the tetrahydroquinoline core is frequently explored for its interactions with various neurological targets. The incorporation of a fluorine atom at the 6-position is a strategic modification that can profoundly influence the compound's physicochemical properties, including metabolic stability, lipophilicity, and membrane permeability, thereby optimizing pharmacokinetic profiles. Furthermore, the methyl group at the 2-position introduces steric and electronic effects that can modulate conformational flexibility and receptor binding affinity. Researchers utilize this compound as a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of potential enzyme inhibitors, receptor ligands, and other pharmacologically active agents. Its utility extends to library synthesis for high-throughput screening and as a reference standard in analytical method development.

Properties

IUPAC Name

6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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InChI

InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCXYVTXRUGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30962728
Record name 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Molecular Weight

165.21 g/mol
Source PubChem
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CAS No.

42835-89-2
Record name 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Record name 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
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Record name 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Record name 6-fluoro-1,2,3,4-tetrahydro-2-methylquinoline
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Record name 6-FLUORO-1,2,3,4-TETRAHYDRO-2-METHYLQUINOLINE
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and biological evaluation, and visualizes key concepts to facilitate understanding and further research.

Core Chemical and Physical Properties

This compound is a fluorinated derivative of the tetrahydroquinoline scaffold. The inclusion of a fluorine atom can significantly modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1] Its core properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol [2]
CAS Number 42835-89-2[2]
Appearance White to yellowish crystalline low melting solid
Melting Point 31-33 °C
Boiling Point 254.6 °C
Density 1.055 g/cm³
pKa (Predicted) 5.31 ± 0.60
XLogP3 2.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2
Solubility Information not widely available, but expected to be soluble in organic solvents.

Synthesis and Experimental Protocols

The synthesis of substituted tetrahydroquinolines can be achieved through various methods. A common approach involves domino reactions, which allow for the construction of complex molecules in a single operation, offering high atom economy and efficiency.[3]

Representative Synthetic Protocol: Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines

A novel method for synthesizing 2-azaaryl tetrahydroquinolines involves a base-promoted tandem reaction of azaaryl methyl amines and styrene derivatives.[4] This approach is noted for proceeding without transition metals. The proposed mechanism involves the deprotonation of the benzylic C-H, addition to the styrene vinyl group, and subsequent intramolecular SNAr cyclization.[4]

Experimental Workflow: General Tandem Synthesis

General Workflow for Tandem Synthesis of Tetrahydroquinolines cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product A Azaaryl Methyl Amine Derivative D Tandem Reaction: 1. Benzylic Deprotonation 2. Michael Addition 3. Intramolecular SNAr Cyclization A->D B 2-Fluorostyrene Derivative B->D C Base (e.g., LiN(SiMe3)2) Toluene Solvent Elevated Temperature (e.g., 80-120°C) C->D E Aqueous Workup Extraction with Organic Solvent Column Chromatography D->E F Substituted Tetrahydroquinoline E->F

Caption: General workflow for the tandem synthesis of tetrahydroquinolines.

Characterization

The synthesized product would typically be characterized by standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For similar tetrahydroquinoline structures, characteristic proton signals include multiplets for the aliphatic protons of the tetrahydroquinoline ring and distinct signals for the aromatic protons.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Gas Chromatography (GC): To assess the purity of the final product.

Biological Activity and Potential Applications

Tetrahydroquinoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A significant area of investigation for tetrahydroquinoline derivatives is their potential as anticancer agents.[6] Many of these compounds exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways implicated in cancer cell growth, proliferation, and survival is the PI3K/AKT/mTOR pathway.[7]

The PI3K/AKT/mTOR pathway is a highly conserved signaling network that responds to extracellular signals like growth factors.[8] Its aberrant activation is a common feature in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[7] Certain tetrahydroquinoline derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.[9]

PI3K/AKT/mTOR Signaling Pathway

PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Tetrahydroquinoline Derivative (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR pathway and points of inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of compounds like this compound, a common in vitro method is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Materials:

  • Test Compound (this compound)

  • Cancer cell line (e.g., A549 lung cancer cells, HCT-116 colon cancer cells)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO)[10]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[6]

Experimental Workflow: MTT Cytotoxicity Assay

Workflow for MTT Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Measure Absorbance at 570nm G->H I 9. Calculate Cell Viability and IC50 Value H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Safety Information

Based on aggregated GHS data, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound represents a versatile chemical entity with physicochemical properties that make it an attractive starting point for drug discovery programs. Its core tetrahydroquinoline structure is a well-established pharmacophore, and its derivatives show promise, particularly in the development of novel anticancer agents that target fundamental signaling pathways like PI3K/AKT/mTOR. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this and related compounds, supporting further research into their therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This molecule is a key intermediate in the synthesis of various biologically active compounds, particularly as a precursor to quinolone antibacterial agents. Understanding its fundamental characteristics is crucial for its application in drug design, synthesis, and development. This document details its chemical and physical properties, provides generalized experimental protocols for their determination, and explores its potential biological significance through its relationship with fluoroquinolone antibiotics.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂FN[1]
Molecular Weight 165.21 g/mol [1]
Appearance White to yellowish crystalline low melting solidEchemi
Melting Point 31-33 °CEchemi
Boiling Point 254.6 °CEchemi
Density 1.055 g/cm³Echemi
Table 2: Chemical and Drug-Likeness Properties
PropertyValueSource(s)
pKa (Predicted) 5.31 ± 0.60ChemBK
logP (XLogP3) 2.8[1]
Hydrogen Bond Donor Count 1Echemi
Hydrogen Bond Acceptor Count 2Echemi
Topological Polar Surface Area 12.03 ŲEchemi
Complexity 160[1]

Experimental Protocols

This section outlines detailed, generalized methodologies for the experimental determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [2][3]

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated gradually with constant stirring to ensure uniform temperature distribution.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point. A slow heating rate (1-2 °C per minute) is crucial for an accurate measurement.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination [4][5]

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath.

  • Heating: The apparatus is heated slowly and uniformly.

  • Observation: As the liquid heats, air trapped in the capillary tube will expand and escape as a slow stream of bubbles. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [6]

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration [7][8]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Methodology: Shake-Flask Method []

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The phases are then allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Context and Potential Signaling Pathway

This compound is a known precursor for the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a class of broad-spectrum antibiotics that exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

The mechanism of action of fluoroquinolones involves the formation of a ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.

Below is a diagram illustrating the proposed signaling pathway for the biological activity of fluoroquinolones, the class of compounds for which this compound serves as a building block.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone (derived from precursor) BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters Ternary_Complex_Gyrase Drug-Gyrase-DNA Ternary Complex Fluoroquinolone->Ternary_Complex_Gyrase Forms Ternary_Complex_TopoIV Drug-Topo IV-DNA Ternary Complex Fluoroquinolone->Ternary_Complex_TopoIV Forms DNA_Gyrase DNA Gyrase (Topoisomerase II) BacterialCell->DNA_Gyrase Topo_IV Topoisomerase IV BacterialCell->Topo_IV DNA_Gyrase->Ternary_Complex_Gyrase Forms Topo_IV->Ternary_Complex_TopoIV Forms DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->DNA_Gyrase Relieves Supercoiling DNA_Replication_Fork->Topo_IV Decatenates Daughter Chromosomes DS_Breaks Double-Strand DNA Breaks Ternary_Complex_Gyrase->DS_Breaks Induces Ternary_Complex_TopoIV->DS_Breaks Induces Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Fluoroquinolone Mechanism of Action.

Experimental Workflows

This section provides visual representations of the experimental workflows for key analytical and biological evaluation procedures relevant to this compound and its derivatives.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound.

Physicochemical_Workflow start Start: Synthesized Compound purity Purity Assessment (HPLC, GC-MS, NMR) start->purity structure Structural Elucidation (NMR, MS, IR) purity->structure physical Physical Property Determination structure->physical chemical Chemical Property Determination structure->chemical mp Melting Point physical->mp bp Boiling Point physical->bp sol Solubility chemical->sol pka pKa chemical->pka logp logP chemical->logp data Data Compilation & Analysis mp->data bp->data sol->data pka->data logp->data end End: Characterized Compound data->end

Caption: Physicochemical Characterization Workflow.

Workflow for Biological Evaluation: DNA Gyrase Inhibition Assay

As a precursor to fluoroquinolones, derivatives of this compound would likely be evaluated for their ability to inhibit bacterial DNA gyrase. The following workflow illustrates a typical in vitro assay for this purpose.

Gyrase_Assay_Workflow start Start: Test Compound prep Prepare Reaction Mixture: - Relaxed Plasmid DNA - DNA Gyrase Enzyme - Assay Buffer with ATP start->prep add_cmpd Add Test Compound (at varying concentrations) prep->add_cmpd incubate Incubate at 37°C add_cmpd->incubate stop Stop Reaction (e.g., with SDS/proteinase K) incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Visualize DNA Bands (e.g., with Ethidium Bromide) gel->visualize analyze Analyze Results: - Compare supercoiled vs. relaxed DNA - Determine IC50 visualize->analyze end End: Inhibition Data analyze->end

Caption: DNA Gyrase Inhibition Assay Workflow.

Conclusion

This compound possesses a unique combination of structural features and physicochemical properties that make it a valuable scaffold in medicinal chemistry. Its characteristics, particularly its lipophilicity and basicity, are key determinants of its potential as a drug precursor. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of this and related compounds. Further investigation into the biological activities of its derivatives, guided by an understanding of the fluoroquinolone mechanism of action, holds promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of direct experimental data for the parent compound, this guide leverages crystallographic data from a closely related derivative, 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, to infer structural properties. This information is supplemented with general principles of tetrahydroquinoline chemistry to offer a robust understanding of its molecular architecture.

Molecular Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C10H12FN.[1] Its chemical structure consists of a tetrahydroquinoline core, which is a bicyclic system composed of a benzene ring fused to a saturated six-membered nitrogen-containing ring. A fluorine atom is substituted at the 6-position of the aromatic ring, and a methyl group is present at the 2-position of the saturated ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H12FNPubChem[1]
Molecular Weight 165.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 42835-89-2PubChem[1]
Canonical SMILES CC1CCC2=C(N1)C=CC(=C2)FPubChem[1]
InChI InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3PubChem[1]

Conformational Analysis of the Tetrahydroquinoline Ring

The conformational flexibility of the saturated heterocyclic ring is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. The conformation of the 1,2,3,4-tetrahydropyridine portion of the quinoline system is of particular interest.

Crystal Structure Analysis of a Key Derivative

Direct crystallographic data for this compound is not publicly available. However, the crystal structure of a derivative, 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, provides significant insights.[2] In this derivative, the 1,2,3,4-tetrahydropyridine ring adopts a half-chair conformation .[2] This is a common conformation for six-membered rings containing one double bond.

The puckering of the ring can be quantified by torsion angles. While these values are for a substituted derivative and may be influenced by the substituent at the 4-position, they provide a valuable approximation of the ring's geometry.

Table 2: Selected Torsion Angles for the Tetrahydroquinoline Ring in 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one**

Torsion AngleValue (°)
C9—N1—C2—C3-40.8 (2)
N1—C2—C3—C4not specified
C2—C3—C4—C10-53.0 (2)
C3—C4—C10—C9not specified
C4—C10—C9—N1not specified
C10—C9—N1—C2not specified
Atom numbering corresponds to the crystallographic data of the derivative and may differ from standard IUPAC numbering.

The deviation of these torsion angles from ideal values for a perfect chair or boat conformation confirms the distorted half-chair geometry.[2]

Conformational Dynamics

The tetrahydroquinoline ring system is known to be conformationally mobile. The unsubstituted 1,2,3,4-tetrahydroquinoline has been shown to exist in multiple conformations, with a low energy barrier between them. It is therefore expected that this compound also exists as an equilibrium of different conformers in solution. The methyl group at the 2-position can exist in either an axial or equatorial position, and the ring can undergo inversion. The presence of the fluorine at the 6-position is unlikely to have a major direct impact on the conformation of the saturated ring, but it will influence the electronic properties of the aromatic ring.

The logical relationship for conformational analysis is depicted in the following diagram:

G cluster_Conformation Conformational States of the Tetrahydropyridine Ring cluster_Substituents Methyl Group Orientation at C2 HalfChair Half-Chair TwistBoat Twist-Boat HalfChair->TwistBoat Transition State Axial Axial HalfChair->Axial Equatorial Equatorial HalfChair->Equatorial Boat Boat TwistBoat->Boat Transition State Axial->Equatorial Ring Inversion Equatorial->Axial Ring Inversion caption Conformational Isomers and Equilibria

Conformational Isomers and Equilibria

Experimental Protocols

Generalized Synthetic Workflow

The synthesis of substituted tetrahydroquinolines often involves the cyclization of an appropriate aniline derivative. A plausible synthetic route could involve the reaction of a p-fluoroaniline precursor with a carbonyl compound, followed by cyclization and reduction.

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G cluster_Characterization Characterization Techniques Start Starting Materials (e.g., p-fluoroaniline derivative) Reaction Chemical Synthesis (e.g., Cyclization/Reduction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Crystal Growth Final_Product 6-Fluoro-2-methyl-1,2,3,4- tetrahydroquinoline Structure_Elucidation->Final_Product NMR NMR Spectroscopy (1H, 13C, 19F) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Conformational_Analysis Conformational Analysis Conformational_Analysis->Final_Product NMR->Conformational_Analysis Xray->Conformational_Analysis caption Generalized Experimental Workflow

Generalized Experimental Workflow
Key Characterization Methodologies

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure. In-depth 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) would be required for unambiguous assignment of all protons and carbons, and to provide evidence for the through-space proximity of atoms, which can help in elucidating the preferred conformation in solution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H bond of the secondary amine and the C-F bond.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional molecular structure and conformation in the solid state. This would provide definitive data on bond lengths, bond angles, and torsion angles.

Conclusion

The molecular structure of this compound is characterized by a fused bicyclic system with a conformationally flexible saturated heterocyclic ring. Based on data from a closely related derivative, the tetrahydropyridine ring likely adopts a half-chair conformation. The precise geometric parameters and conformational energy landscape of the parent compound await detailed experimental or computational investigation. The provided workflows and methodologies offer a roadmap for researchers and drug development professionals interested in the synthesis and detailed structural characterization of this and related compounds.

References

Spectroscopic Profile of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No: 42835-89-2). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is critical for confirming the molecular structure and identifying the compound in various experimental settings.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₂FN
Molecular Weight165.21 g/mol
Exact Mass165.0954 u
Major Fragments (m/z)165 (M+), 150, 135

Table 2: ¹H NMR Spectral Data (Predicted)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (C5-H)6.7 - 6.9dd~8.5, ~2.5
Aromatic-H (C7-H)6.5 - 6.7m-
Aromatic-H (C8-H)6.4 - 6.6dd~8.5, ~4.5
N-H3.5 - 4.5br s-
C2-H3.2 - 3.5m-
C4-H₂2.7 - 2.9t~6.5
C3-H₂1.8 - 2.0m-
C2-CH₃1.1 - 1.3d~6.2

Table 3: ¹³C NMR Spectral Data (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
C6 (C-F)155 - 159 (d, ¹JCF ≈ 240 Hz)
C4a142 - 145
C8a125 - 128
C7115 - 117 (d, ³JCF ≈ 7 Hz)
C5113 - 115 (d, ²JCF ≈ 21 Hz)
C8112 - 114 (d, ⁴JCF ≈ 2 Hz)
C248 - 52
C429 - 33
C325 - 29
C2-CH₃20 - 23

Table 4: IR Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3450N-H StretchSecondary Amine
2850 - 3000C-H StretchAlkane (CH₂, CH₃)
1580 - 1620C=C StretchAromatic Ring
1480 - 1520C=C StretchAromatic Ring
1200 - 1280C-F StretchAryl Fluoride
1100 - 1200C-N StretchAmine

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (Liquid/Low-Melting Solid): Place a small drop of the sample between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Record a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

  • Data Processing: The software automatically performs a Fourier transform and ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS; Electrospray Ionization - ESI for LC-MS).

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Neat Sample Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS / LC-MS Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

The Biological Frontier of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline scaffold is an emerging area of interest in medicinal chemistry, holding promise for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the biological activities of these derivatives, offering a comprehensive overview of their potential anticancer, antimicrobial, and neuroprotective properties. Due to the nascent stage of research on this specific scaffold, this guide also draws upon data from structurally related tetrahydroquinoline and quinoline derivatives to provide a broader context for their potential applications and mechanisms of action.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound derivatives are limited in the public domain, studies on analogous compounds provide valuable insights into their potential efficacy. The following tables summarize the reported anticancer and antimicrobial activities of various substituted tetrahydroquinoline and quinoline derivatives. This data serves as a benchmark for future studies on 6-fluoro-2-methylated analogs.

Anticancer Activity

The tetrahydroquinoline core is a constituent of several anticancer agents. Research into various derivatives has revealed potent cytotoxic effects against a range of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Tetrahydroquinoline and Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[4',3':3,4]benzo[h]pyrazolo[3,4-b]quinolineMCF-7 (Breast)15.16[1]
HepG-2 (Liver)18.74[1]
A549 (Lung)18.68[1]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline DerivativeHeLa (Cervical)13.15[2]
C-6 Substituted 2-PhenylquinolineHeLa (Cervical)8.3[2]
PC3 (Prostate)31.37[2]
Morpholine-Substituted Tetrahydroquinoline (Compound 10d)A549 (Lung)0.062[3]
MCF-7 (Breast)0.58[3]
MDA-MB-231 (Breast)1.003[3]
Morpholine-Substituted Tetrahydroquinoline (Compound 10e)A549 (Lung)0.033[3]
Morpholine-Substituted Tetrahydroquinoline (Compound 10h)MCF-7 (Breast)0.087[3]
Antimicrobial Activity

The fluoroquinolone class of antibiotics highlights the potential of fluorinated quinoline structures in combating bacterial infections. While specific data for this compound is sparse, related compounds have demonstrated notable antimicrobial effects.

Table 2: Antimicrobial Activity of Fluoro-Substituted Quinolone and Tetrahydroquinoxaline Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1[4]
Staphylococcus epidermidis3.1[4]
Micrococcus luteus3.1[4]
Bacillus cereus2.4[4]
Escherichia coli1[4]
Klebsiella pneumoniae1[4]
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline DerivativesStaphylococcus aureus12.5 - 50[5]
Escherichia coli12.5 - 50[5]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of structurally related compounds, this compound derivatives may exert their biological effects through various signaling pathways. Two potential mechanisms are highlighted below. It is important to note that these are hypothesized pathways for the target compounds and require experimental validation.

Inhibition of the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[6][7][8][9]. Several quinoline and tetrahydroquinoline derivatives have been identified as mTOR inhibitors[10].

mTOR_Pathway Hypothesized mTOR Signaling Pathway Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Proliferation Cell Proliferation Protein_Synthesis->Proliferation Survival Cell Survival Protein_Synthesis->Survival Inhibitor 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline Derivative (Hypothesized) Inhibitor->mTORC1

Caption: Hypothesized mTOR Signaling Pathway Inhibition.

RORγ Inverse Agonism

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in cellular differentiation, immunity, and metabolism. It has emerged as a therapeutic target for various diseases, including prostate cancer. Recent studies have identified 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists[2][11][12].

RORg_Pathway Hypothesized RORγ Inverse Agonism cluster_nucleus Nucleus Ligand Endogenous Ligand RORg RORγ Ligand->RORg Coactivator Coactivators RORg->Coactivator DNA ROR Response Elements (ROREs) on DNA RORg->DNA Transcription Target Gene Transcription DNA->Transcription Cell_Growth Prostate Cancer Cell Growth Transcription->Cell_Growth Inhibitor 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline Derivative (Hypothesized) Inhibitor->RORg

Caption: Hypothesized RORγ Inverse Agonism.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. The following sections outline general procedures that can be adapted for the study of this compound derivatives, based on established methodologies for similar compounds[3][4][13].

General Synthesis of this compound

A common route for the synthesis of tetrahydroquinolines is through the cyclization of corresponding anilines. For the (R)-enantiomer, a resolution step using a chiral auxiliary is typically employed[14][15].

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (e.g., 4-Fluoroaniline) Step1 Reaction with α,β-unsaturated aldehyde/ketone (e.g., Crotonaldehyde) Start->Step1 Step2 Cyclization (e.g., Acid-catalyzed) Step1->Step2 Intermediate 6-Fluoro-2-methylquinoline Step2->Intermediate Step3 Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step3 Product Racemic 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline Step3->Product Step4 Chiral Resolution (e.g., with a chiral acid) Product->Step4 Enantiomers Separated Enantiomers ((R)- and (S)-isomers) Step4->Enantiomers

Caption: General Synthesis Workflow.

Protocol:

  • Reaction: 4-Fluoroaniline is reacted with an appropriate α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde to introduce the 2-methyl group) in the presence of a catalyst.

  • Cyclization: The intermediate is then subjected to an acid-catalyzed intramolecular cyclization to form the quinoline ring.

  • Reduction: The resulting 6-fluoro-2-methylquinoline is reduced to the corresponding tetrahydroquinoline using methods such as catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst).

  • Purification: The final product is purified using techniques like column chromatography or recrystallization.

  • Chiral Resolution (Optional): For the separation of enantiomers, the racemic mixture can be treated with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts, which can be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While direct biological data for this specific class of compounds is currently limited, the known activities of structurally related tetrahydroquinolines and quinolines suggest significant potential in oncology and infectious diseases.

Future research should focus on:

  • Synthesis and Screening: A systematic synthesis of a library of this compound derivatives and their screening against a broad panel of cancer cell lines and microbial strains to determine their specific IC50 and MIC values.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to validate the hypothesized mTOR and RORγ inhibitory activities.

  • Structure-Activity Relationship (SAR) Studies: Investigation of how different substituents on the tetrahydroquinoline ring influence biological activity to guide the design of more potent and selective compounds.

The exploration of this chemical space holds considerable promise for the discovery of novel and effective drugs to address unmet medical needs.

References

The Advent and Advancement of Fluorinated Tetrahydroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to the discovery of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of fluorinated tetrahydroquinolines. It further delves into their diverse biological activities, with a focus on anticancer applications, and details key experimental protocols and signaling pathways.

Discovery and Historical Perspective

The journey of fluorinated tetrahydroquinolines is intrinsically linked to the development of organofluorine chemistry and classical methods of quinoline synthesis. While pinpointing a single "first" synthesis is challenging, the historical trajectory suggests that the initial creations of fluorinated quinolines—the direct precursors to their tetrahydro counterparts—arose from the application of established named reactions to newly available fluorinated starting materials.

Classical quinoline syntheses, developed in the late 19th century, provided the foundational chemistry. These methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, traditionally utilized aniline or its derivatives as key building blocks. With the advent of commercially available fluoroanilines, it became possible to adapt these century-old reactions to produce fluorinated quinolines. The subsequent reduction of the quinoline core, a well-established transformation, would then yield the corresponding fluorinated tetrahydroquinolines.

Evolution of Synthetic Methodologies:

The synthesis of fluorinated tetrahydroquinolines has evolved significantly from these classical roots. Early methods often required harsh reaction conditions and offered limited control over regioselectivity. Modern synthetic chemistry has introduced a host of more sophisticated and efficient strategies:

  • Domino and Tandem Reactions: These elegant one-pot procedures allow for the construction of complex molecular architectures from simple precursors in a single operation, often with high atom economy. Domino reactions involving fluorinated starting materials have streamlined the synthesis of highly substituted fluorinated tetrahydroquinolines.

  • Modern Fluorination Techniques: The development of novel fluorinating reagents and catalytic methods has enabled the late-stage introduction of fluorine into pre-formed tetrahydroquinoline scaffolds. This approach is particularly valuable for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

  • Photochemical Methods: Light-mediated reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems, including fluorinated tetrahydroquinolines, often proceeding under mild conditions with high selectivity.

This evolution from harsh, classical methods to more refined and versatile modern techniques has been instrumental in expanding the chemical space of accessible fluorinated tetrahydroquinolines, thereby fueling their exploration in drug discovery.

Biological Activities and Therapeutic Potential

The introduction of fluorine can profoundly impact the biological activity of tetrahydroquinolines by altering their lipophilicity, basicity, and metabolic stability. This has led to the investigation of fluorinated tetrahydroquinolines across a wide range of therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of fluorinated tetrahydroquinolines. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

One notable mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain fluorinated tetrahydroquinolines have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth.

Other Therapeutic Areas

Beyond oncology, fluorinated tetrahydroquinolines have shown promise in other therapeutic domains, including:

  • Antimicrobial Agents: The unique properties imparted by fluorine can enhance the antimicrobial efficacy of the tetrahydroquinoline scaffold.

  • Neuroprotective Agents: Some derivatives are being explored for their potential to mitigate neuronal damage in neurodegenerative diseases.

  • Anti-inflammatory Agents: The anti-inflammatory properties of certain fluorinated tetrahydroquinolines are also under investigation.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected fluorinated tetrahydroquinoline derivatives from various studies.

Table 1: Anticancer Activity of Fluorinated Tetrahydroquinoline Derivatives [1][2]

CompoundCancer Cell LineIC50 (µM)
18a HCT-11639.83 ± 2.62
A-54927.24 ± 1.53
18c HCT-11618.93 ± 1.26
A-54923.83 ± 4.02
19b HCT-11613.49 ± 0.20
A-54915.69 ± 2.56
19c HCT-11612.96 ± 2.68
A-54928.44 ± 0.56
19e HCT-11613.88 ± 1.30
20a HCT-11613.11 ± 1.55
A-54921.79 ± 0.22
20c HCT-11618.44 ± 2.04
A-54923.83 ± 4.02
20d HCT-11612.04 ± 0.57
A-54912.55 ± 0.54
Cisplatin HCT-11690.33 ± 4.51
A-54962.83 ± 3.14

Data presented as mean ± SD from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature: the synthesis of a biologically active fluorinated tetrahydroquinoline derivative and its in vitro anticancer evaluation.

Synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (Compound 20d)[1]

Materials:

  • 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

  • 3-Fluorophenyl isocyanate

  • Dry dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • A solution of 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 eq) in dry DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Triethylamine (1.2 eq) is added to the solution, and the mixture is stirred at room temperature for 10 minutes.

  • 3-Fluorophenyl isocyanate (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure compound 20d.

In Vitro Cytotoxicity Evaluation (MTT Assay)[1]

Materials:

  • Human cancer cell lines (e.g., HCT-116, A-549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fluorinated tetrahydroquinoline compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.

  • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of a fluorinated tetrahydroquinoline derivative on the PI3K/AKT/mTOR signaling pathway, a key mechanism in its anticancer activity.[1]

PI3K_AKT_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Fluorinated_THQ Fluorinated Tetrahydroquinoline (e.g., Compound 20d) Fluorinated_THQ->PI3K inhibits

PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for the discovery and preclinical evaluation of novel fluorinated tetrahydroquinoline derivatives.

Experimental_Workflow Synthesis Synthesis & Purification of Fluorinated THQ Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro_Screening In Vitro Biological Screening (e.g., MTT Assay) Characterization->InVitro_Screening Hit_Identification Hit Identification & Lead Selection InVitro_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Identification->Mechanism_Study ADMET ADMET Profiling Hit_Identification->ADMET InVivo_Testing In Vivo Efficacy Studies (Animal Models) Mechanism_Study->InVivo_Testing Lead_Optimization Lead Optimization (SAR Studies) InVivo_Testing->Lead_Optimization ADMET->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles

Drug discovery workflow for fluorinated THQs.

Conclusion

Fluorinated tetrahydroquinolines represent a dynamic and promising area of medicinal chemistry. The historical evolution of their synthesis, from classical named reactions to modern catalytic methods, has significantly broadened the accessible chemical diversity. The strategic incorporation of fluorine has proven to be a valuable approach for enhancing the therapeutic potential of the tetrahydroquinoline scaffold, particularly in the development of novel anticancer agents that target critical signaling pathways like PI3K/AKT/mTOR. The continued exploration of this compound class, guided by the principles of rational drug design and enabled by advanced synthetic methodologies, holds great promise for the discovery of next-generation therapeutics.

References

Potential research areas for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Potential Research Areas for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic medicinal agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties. The strategic incorporation of a fluorine atom, as seen in this compound, offers a powerful tool to modulate the molecule's physicochemical and pharmacological profile. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[3][4]

This compound (FTHQ) is a chiral heterocyclic compound that serves as a valuable building block for more complex bioactive molecules.[5] It is notably a key intermediate in the synthesis of flumequine, a quinolone antibiotic.[6][7] Given the robust biological activities associated with the tetrahydroquinoline scaffold and the advantageous properties imparted by fluorine, FTHQ presents a rich platform for discovering novel therapeutics. This guide explores the primary research avenues for this compound, providing detailed experimental protocols, quantitative data from related compounds, and visualizations of key biological pathways to facilitate future drug discovery and development efforts.

Synthesis and Chiral Resolution

The synthesis of FTHQ typically involves the reduction of its aromatic precursor, 6-fluoro-2-methylquinoline. Asymmetric hydrogenation is a preferred method to obtain enantiomerically enriched products, which is crucial as biological activity is often stereospecific.[8]

Synthetic Workflow

The general approach involves the catalytic hydrogenation of the quinoline precursor, followed by classical resolution or direct asymmetric synthesis to isolate the desired enantiomer.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution / Asymmetric Synthesis precursor 6-Fluoro-2-methylquinoline racemate Racemic (R/S)-FTHQ precursor->racemate Catalytic Hydrogenation (e.g., Ru or Ir catalyst) s_enantiomer (S)-FTHQ racemate->s_enantiomer Asymmetric Hydrogenation or Classical Resolution with Chiral Acid (e.g., DPTTA) r_enantiomer (R)-FTHQ racemate->r_enantiomer Asymmetric Hydrogenation or Classical Resolution with Chiral Acid (e.g., DPTTA) drug Antibacterial Agents s_enantiomer->drug Precursor for (S)-Flumequine

Caption: General workflow for the synthesis and chiral separation of FTHQ.

Synthesis Data

Various catalytic systems have been developed for the efficient synthesis of FTHQ and related structures. The choice of catalyst and conditions is critical for achieving high yield and enantioselectivity.

Catalyst/MethodConditionsYield (%)Enantioselectivity (%)Reference
Ru-catalyzed hydrogenationIn water9298[9]
Asymmetric hydrogenation with (S,S)-6-9595[9]
Brønsted acid catalyst (1 mol %)Benzene, 60 °CGood96[2]
[Ru(p-cymene)Cl₂]₂/I₂-HighN/A (racemic)
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on a general method described for the asymmetric synthesis of tetrahydroquinolines.[2]

  • Preparation: To an oven-dried reaction vial under a nitrogen atmosphere, add 6-fluoro-2-methylquinoline (1.0 equiv).

  • Catalyst and Reagent Addition: Add the chiral phosphoric acid catalyst (e.g., 1-5 mol %) and a Hantzsch ester such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HEH, 1.2 equiv).

  • Solvent: Add anhydrous solvent (e.g., benzene or toluene) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[2]

Potential Research Area 1: Novel Antimicrobial Agents

Rationale

FTHQ is a direct precursor to the antibacterial agent flumequine.[7] The broader class of fluoroquinolones are potent, broad-spectrum antibiotics that are widely used clinically.[5] They function by inhibiting essential bacterial enzymes involved in DNA replication. By using FTHQ as a scaffold, novel derivatives can be synthesized with modified substituents at the N1 position or elsewhere. The goal is to develop compounds with enhanced potency against resistant strains, improved safety profiles, or novel mechanisms of action.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Fluoroquinolones exert their bactericidal effect by trapping enzyme-DNA complexes, leading to double-strand DNA breaks and cell death. In Gram-negative bacteria, the primary target is DNA gyrase (composed of GyrA and GyrB subunits), which introduces negative supercoils into DNA.[6][10] In Gram-positive bacteria, the primary target is often Topoisomerase IV (composed of ParC and ParE subunits), which decatenates replicated chromosomes.[10]

cluster_process Bacterial DNA Replication cluster_targets Enzyme Targets start Relaxed Circular DNA supercoiled Supercoiled DNA start->supercoiled replicated Replicated Catenated DNA supercoiled->replicated segregated Segregated Daughter DNA replicated->segregated gyrase DNA Gyrase (Gram-Negative) topoIV Topoisomerase IV (Gram-Positive) FTHQ FTHQ-Derivative (Fluoroquinolone) block1 FTHQ->block1 block2 FTHQ->block2 block1->gyrase Forms ternary complex death DNA Damage & Bacterial Cell Death block1->death block2->topoIV Forms ternary complex block2->death

Caption: Fluoroquinolone mechanism of action via inhibition of bacterial topoisomerases.

Target Data: Minimum Inhibitory Concentration (MIC)

A primary goal for new antimicrobial agents is to determine their MIC against a panel of pathogenic bacteria. The table below presents hypothetical target values for a novel FTHQ derivative.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive≤ 2
Enterococcus faecalis (VRE)Gram-positive≤ 4
Escherichia coliGram-negative≤ 1
Pseudomonas aeruginosaGram-negative≤ 4
Experimental Protocol: MIC Determination by Broth Microdilution
  • Preparation: Prepare a stock solution of the FTHQ test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the bacterial strain to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the bacterial inoculum to each well, including a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 35-37 °C for 16-20 hours under ambient air.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

  • Analysis: Compare the MIC values to established clinical breakpoints and control antibiotics (e.g., ciprofloxacin).

Potential Research Area 2: Neuroprotective Agents

Rationale

Neurodegenerative diseases like Parkinson's and Alzheimer's, as well as acute injuries like stroke, are characterized by neuronal loss driven by oxidative stress, inflammation, and apoptosis.[11] Tetrahydroquinoline derivatives have shown significant neuroprotective effects in preclinical models.[12] For example, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), alleviates oxidative stress and inflammation in a rat model of Parkinson's disease.[13] The FTHQ scaffold represents a promising starting point for developing agents that can mitigate these pathological processes.

Signaling Pathways: Nrf2/ARE and NF-κB Modulation

A potential neuroprotective mechanism for FTHQ derivatives involves the modulation of key cellular defense and inflammation pathways.

  • Nrf2-ARE Pathway: Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes like SOD1 and GPX1.[14]

  • NF-κB Pathway: Chronic inflammation is mediated by the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines. Inhibition of this pathway can reduce neuroinflammation.[1][11]

cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response stress Oxidative Stress (e.g., ROS) nrf2 Nrf2 Activation stress->nrf2 nfkb NF-κB Activation stress->nfkb inflammation Inflammatory Stimuli inflammation->nfkb antioxidants Upregulation of Antioxidant Genes (SOD1, GPX1) nrf2->antioxidants cytokines Expression of Pro-inflammatory Cytokines nfkb->cytokines outcome_good Neuroprotection antioxidants->outcome_good outcome_bad Neurodegeneration cytokines->outcome_bad FTHQ FTHQ-Derivative FTHQ->nrf2 Promotes FTHQ->nfkb Inhibits

Caption: Potential neuroprotective mechanism via modulation of Nrf2 and NF-κB pathways.

Data from a Dihydroquinoline Analogue in a Stroke Model

The following data on the related compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) in a rat model of cerebral ischemia/reperfusion (CIR) demonstrates the potential efficacy of this chemical class.[1][11]

ParameterCIR Model (Pathology)CIR Model + DHQ (50 mg/kg)Effect of DHQ
8-isoprostane (Oxidative Stress Marker)IncreasedNormalizedReduction
Myeloperoxidase Activity (Inflammation)IncreasedDecreasedReduction
Caspase Activity (Apoptosis)IncreasedDecreasedReduction
Nrf2 Gene ExpressionOverexpressedNormalizedModulation
Nfkb2 Gene ExpressionIncreasedDecreasedInhibition
Experimental Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the FTHQ test compound for 1-2 hours.

  • Induction of Toxicity: Introduce a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) or H₂O₂ to induce oxidative stress and cell death. Include appropriate controls: untreated cells, cells with toxin only, and cells with the test compound only.[12]

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. A potent neuroprotective compound will significantly increase viability in the presence of the neurotoxin.

Potential Research Area 3: Anticancer Therapeutics

Rationale

The tetrahydroquinoline scaffold is present in numerous compounds reported to have potent anticancer activity.[15][16] These derivatives can act through various mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[9][17] The development of novel FTHQ derivatives could lead to new therapeutic agents that are selectively toxic to cancer cells while sparing normal cells.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A key strategy in cancer therapy is to trigger apoptosis in tumor cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Additionally, arresting the cell cycle, for instance at the G2/M checkpoint, prevents cancer cells from proliferating and can lead to apoptosis.[9]

cluster_cellular Cellular Targets & Processes cluster_outcomes Cellular Outcomes FTHQ FTHQ-Derivative cell_cycle Cell Cycle Progression FTHQ->cell_cycle Interrupts apoptosis_path Apoptotic Pathways (Intrinsic/Extrinsic) FTHQ->apoptosis_path Activates arrest G2/M Phase Arrest cell_cycle->arrest apoptosis Apoptosis (Programmed Cell Death) apoptosis_path->apoptosis arrest->apoptosis Can lead to outcome Inhibition of Tumor Growth apoptosis->outcome

Caption: Logical flow for potential anticancer mechanisms of FTHQ derivatives.

Data from Potent Tetrahydroquinoline Analogues

While specific data for FTHQ is a key research gap, other tetrahydroquinoline derivatives have shown high potency against various cancer cell lines, indicating the promise of this scaffold.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 10e (morpholine-substituted)A549 (Lung)0.033[7]
Compound 10h (morpholine-substituted)MCF-7 (Breast)0.087[7]
Compound 4a (tetrahydroquinolinone)A549 (Lung)Potent[9]
Compound 4a (tetrahydroquinolinone)HTC-116 (Colon)Potent[9]
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the FTHQ test compound prepared by serial dilution. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a versatile and promising chemical scaffold. Its established role as a precursor for antibiotics, combined with the potent neuroprotective and anticancer activities observed in structurally related compounds, delineates clear and compelling avenues for future research. The key opportunities lie in the synthesis of novel derivatives and the systematic evaluation of their biological activities. By exploring modifications to the core structure, researchers can aim to enhance potency, selectivity, and drug-like properties. The experimental frameworks provided in this guide offer a starting point for investigating this compound's potential in the critical therapeutic areas of infectious disease, neurodegeneration, and oncology.

References

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, registered under CAS number 42835-89-2, is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a fluorinated tetrahydroquinoline scaffold, makes it a valuable precursor in the synthesis of various pharmaceutical agents, most notably as a crucial intermediate in the production of the first-generation fluoroquinolone antibiotic, flumequine.[1] This guide provides a comprehensive overview of the synthesis of this compound, detailing the precursors, starting materials, and experimental protocols.

Synthesis Pathways and Precursors

The primary and most established method for the synthesis of this compound is the Doebner-von Miller reaction . This classic reaction in heterocyclic chemistry involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. An alternative approach involves the catalytic hydrogenation of the corresponding quinoline derivative.

Doebner-von Miller Reaction

This method utilizes readily available starting materials and proceeds through a cyclization reaction.

Starting Materials:

  • 4-Fluoroaniline

  • Crotonaldehyde (an α,β-unsaturated aldehyde)

Precursors and Intermediates: The reaction proceeds through the formation of an initial adduct between 4-fluoroaniline and crotonaldehyde, which then undergoes an acid-catalyzed cyclization and subsequent reduction in situ to form the tetrahydroquinoline ring. Often, the product is isolated as a complex, for instance, with zinc chloride, which can then be decomposed to yield the free base.

dot

Caption: Doebner-von Miller synthesis of this compound.

Catalytic Hydrogenation

This alternative route involves the reduction of the corresponding aromatic quinoline precursor.

Starting Material:

  • 6-Fluoro-2-methylquinoline

Precursors and Reagents:

  • Hydrogen gas (H₂)

  • A suitable metal catalyst (e.g., Cobalt-Molybdenum-Sulfide, MoS₂, etc.)[2]

dot

Caption: Synthesis via catalytic hydrogenation.

Experimental Protocols

Doebner-von Miller Synthesis of 6-Fluoroquinaldine (Precursor for Hydrogenation)

Experimental Protocol: An improved method for the Doebner-Miller synthesis of quinaldines involves the reaction of the corresponding aniline with crotonaldehyde. In the case of 6-fluoroquinaldine, p-fluoroaniline is reacted with crotonaldehyde under standard Doebner-Miller conditions. A key improvement in the isolation of the product is the addition of an equimolar amount of zinc chloride to the reaction mixture after completion, which causes the precipitation of a brown, curdy solid of the quinaldine-zinc chloride complex. This complex can then be isolated and treated with a base, such as ammonium hydroxide, to liberate the free 6-fluoroquinaldine. This method has been reported to yield consistently 50-55% of the product.[3]

Catalytic Hydrogenation of 6-Fluoro-2-methylquinoline

Experimental Protocol: The hydrogenation of various functionalized quinolines, including 6-fluoro-2-methylquinoline, has been successfully performed using a Co–Mo–S catalyst. Under a hydrogen pressure of 12 bar and a temperature of 150 °C, the yields of the hydrogenated products ranged from 50% to 99%.[2] Another study on the electrocatalytic hydrogenation of quinolines using a fluorine-modified cobalt catalyst reported the successful preparation of 6-fluoro-1,2,3,4-tetrahydroquinoline with an 80.5% conversion rate.[4]

Quantitative Data

Synthesis MethodStarting MaterialsReagents/CatalystsConditionsProductYield/ConversionReference
Doebner-von Millerp-Fluoroaniline, CrotonaldehydeHCl, ZnCl₂, NH₄OHStandard Doebner-Miller conditions6-Fluoroquinaldine-ZnCl₂ complex, then 6-Fluoroquinaldine50-55%[3]
Catalytic Hydrogenation6-Fluoro-2-methylquinolineH₂, Co–Mo–S catalyst12 bar H₂, 150 °CThis compound50-99%[2]
Electrocatalytic Hydrogenation6-FluoroquinolineWater (hydrogen source), Fluorine-modified cobalt catalystAmbient temperature6-Fluoro-1,2,3,4-tetrahydroquinoline80.5% conversion[4]

Biological Activity and Signaling Pathways

Derivatives of tetrahydroquinoline are known to possess a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[5][6][7] The fluorine atom in this compound is a critical structural feature that can enhance hydrogen bonding capabilities and improve metabolic stability, thus potentially increasing its potency and selectivity when incorporated into larger drug molecules.[5]

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its role as a precursor to flumequine is well-established. Flumequine, as a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1]

dot

Biological_Activity Compound 6-Fluoro-2-methyl-1,2,3,4- tetrahydroquinoline Precursor Precursor for Compound->Precursor Flumequine Flumequine Precursor->Flumequine Inhibition Inhibits Flumequine->Inhibition Enzymes Bacterial DNA Gyrase & Topoisomerase IV Inhibition->Enzymes Effect Leads to Enzymes->Effect Cell_Death Bacterial Cell Death Effect->Cell_Death

Caption: Role as a precursor to the antibiotic flumequine.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. The Doebner-von Miller reaction provides a reliable method using basic starting materials, while catalytic hydrogenation offers an alternative route. The strategic incorporation of a fluorine atom in its structure underscores its importance in developing potent therapeutic agents. Further research into the direct biological activities of this compound and its derivatives may unveil new pharmacological applications beyond its current role as a synthetic intermediate.

References

A Comprehensive Technical Guide to the Stability and Storage of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. The information herein is critical for ensuring the integrity, purity, and shelf-life of this compound in research and pharmaceutical development settings. This guide outlines the recommended stability testing protocols, potential degradation pathways, and analytical methodologies for monitoring the stability of this compound.

Recommended Storage Conditions

To maintain the chemical integrity of this compound, the following storage conditions are recommended based on the general stability of similar heterocyclic compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation. For long-term storage, temperatures of -20°C are advisable.
Light Protect from light (Store in amber vials or in the dark)Fluoroquinolone and tetrahydroquinoline derivatives can be susceptible to photodegradation.[1][2][3]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidative degradation of the tetrahydroquinoline ring.
Humidity Dry, well-ventilated areaTo prevent hydrolysis and degradation due to moisture.
Container Tightly sealed containerTo prevent exposure to air, moisture, and potential contaminants.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A High-Performance Liquid Chromatography (HPLC) method is the recommended approach.

Experimental Protocol: HPLC Method Development and Validation

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase Development:

  • A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with different polarities.

  • A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and demonstrate the specificity of the stability-indicating method.[4][5] The target degradation is typically 5-20% to avoid the formation of secondary degradation products.[5]

Experimental Protocols for Forced Degradation

Sample Preparation: A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

Stress ConditionProtocol
Acid Hydrolysis Treat the sample solution with 0.1 M HCl at 60°C for 24-48 hours. Neutralize the solution before analysis.
Base Hydrolysis Treat the sample solution with 0.1 M NaOH at 60°C for 24-48 hours. Neutralize the solution before analysis.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24-48 hours.
Thermal Degradation Expose the solid compound and a solution of the compound to 80°C for 48-72 hours.
Photodegradation Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Analysis: Stressed samples should be analyzed by the developed HPLC method. Peak purity analysis of the parent peak should be performed using a PDA detector to ensure it is free from co-eluting degradants. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help in their structural elucidation.

Potential Degradation Pathways and Logical Workflow

Based on the chemical structure of this compound, several degradation pathways can be postulated. The following diagram illustrates a logical workflow for investigating these pathways.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Characterization cluster_2 Stability Assessment API This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) API->Stress_Conditions Degradation_Products Degradation Products Stress_Conditions->Degradation_Products HPLC HPLC-UV/PDA (Quantification & Purity) Degradation_Products->HPLC Degradation_Products->HPLC LCMS LC-MS (Mass Identification) HPLC->LCMS Identify m/z Stability_Profile Establish Stability Profile HPLC->Stability_Profile NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Isolate & Characterize Degradation_Pathway Elucidate Degradation Pathways NMR->Degradation_Pathway Storage_Conditions Define Storage Conditions & Shelf-life Stability_Profile->Storage_Conditions G Start Start Accelerated Stability Study (40°C/75%RH for 6 months) Significant_Change Significant Change Observed? Start->Significant_Change Intermediate_Study Conduct Intermediate Stability Study (30°C/65%RH for 12 months) Significant_Change->Intermediate_Study Yes Long_Term_Data Establish Shelf-life based on Long-Term Data (25°C/60%RH) Significant_Change->Long_Term_Data No Intermediate_Data Establish Shelf-life based on Intermediate Data Intermediate_Study->Intermediate_Data End Define Shelf-life and Storage Conditions Long_Term_Data->End Intermediate_Data->End

References

An In-depth Review of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound belonging to the tetrahydroquinoline class of molecules. Tetrahydroquinolines are a significant scaffold in medicinal chemistry, known for a wide range of pharmacological activities. The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position of the tetrahydroquinoline core can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive review of the available scientific and patent literature on this compound, focusing on its synthesis, chemical and physical properties, and its potential as a key intermediate in the development of novel therapeutic agents. While dedicated studies on the biological activities and mechanisms of action of this specific compound are limited in publicly accessible literature, this review compiles the available data and provides context through related structures.

Physicochemical Properties

This compound is a white to yellowish crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
CAS Number 42835-89-2
Melting Point 31-33 °C
Boiling Point 254.6 °C at 760 mmHg
Density 1.055 g/cm³

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals. However, patent literature provides valuable insights into its preparation. One common approach involves the reduction of the corresponding quinoline precursor.

A general synthetic workflow is depicted below:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Fluoroaniline 4-Fluoroaniline 6-Fluoro-2-methylquinoline 6-Fluoro-2-methylquinoline 4-Fluoroaniline->6-Fluoro-2-methylquinoline Doebner-von Miller Reaction This compound This compound 6-Fluoro-2-methylquinoline->this compound Reduction (e.g., H₂, Pd/C)

Caption: General synthetic route to this compound.

Experimental Protocol (General Procedure based on related syntheses):

A plausible synthetic route, adapted from general procedures for tetrahydroquinoline synthesis, is the Doebner-von Miller reaction followed by reduction.

Step 1: Synthesis of 6-Fluoro-2-methylquinoline

In a typical Doebner-von Miller reaction, 4-fluoroaniline is reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or the aniline itself). The reaction proceeds through a series of condensations and cyclizations to yield 6-fluoro-2-methylquinoline.

Step 2: Reduction to this compound

The resulting 6-fluoro-2-methylquinoline can then be reduced to the corresponding tetrahydroquinoline. A common method for this transformation is catalytic hydrogenation. This involves treating the quinoline derivative with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate, under pressure.

Biological Activities and Potential Applications

Derivatives of this compound have been investigated for several therapeutic applications:

  • Antibacterial Agents: This compound is a key intermediate in the synthesis of certain quinolone and fluoroquinolone antibiotics. The tetrahydroquinoline core is a crucial component of many antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV. The (S)-enantiomer of flumequine, an antibacterial agent, contains the this compound core structure.

  • Anticancer Agents: Tetrahydroquinoline derivatives have shown promise as anticancer agents. Their mechanisms of action can vary, but some have been found to inhibit tubulin polymerization or act as kinase inhibitors. The core structure of this compound makes it a valuable starting material for the synthesis of novel compounds with potential antiproliferative activity.

  • Neuroactive Compounds: The tetrahydroquinoline scaffold is also present in compounds with activity in the central nervous system. The unique structural features of this compound could be exploited to develop novel agents for neurological disorders.

The potential drug development workflow for compounds derived from this compound can be visualized as follows:

G Start Start Intermediate 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline Start->Intermediate Derivatization Chemical Derivatization Intermediate->Derivatization Screening Biological Screening Derivatization->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow starting from the core compound.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While comprehensive biological studies on the compound itself are scarce in the public literature, its role as a key intermediate for bioactive molecules, particularly in the antibacterial and anticancer fields, is evident from patent literature and studies on its derivatives. The presence of the fluoro and methyl substituents on the tetrahydroquinoline core provides a unique starting point for the design of novel therapeutic agents with potentially improved pharmacological profiles.

Future research should focus on the detailed biological characterization of this compound and its simple derivatives to fully elucidate their therapeutic potential. Investigations into its mechanism of action and potential signaling pathway interactions are crucial next steps. The development of efficient and scalable synthetic routes will also be vital for its broader application in medicinal chemistry. Given the proven track record of the tetrahydroquinoline scaffold, it is highly probable that this compound will continue to be a molecule of interest for researchers in the pharmaceutical sciences.

Methodological & Application

Asymmetric Synthesis of Chiral 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of molecules, including metabolic stability and binding affinity. The stereochemistry at the C2 position is crucial for the biological activity of many of these compounds. This document provides detailed application notes and experimental protocols for two highly efficient asymmetric methods for the synthesis of this key chiral intermediate: a metal-free organocatalytic transfer hydrogenation and a ruthenium-catalyzed asymmetric hydrogenation.

Signaling Pathways and Logical Relationships

The synthesis of chiral this compound is a key step in the development of various therapeutic agents. The general workflow involves the preparation of the prochiral substrate, 6-fluoro-2-methylquinoline, followed by a stereoselective reduction of the heterocyclic ring to introduce the chiral center at the C2 position.

sub 6-Fluoro-2-methylquinoline (Prochiral Substrate) product Chiral 6-Fluoro-2-methyl-1,2,3,4- tetrahydroquinoline sub->product Asymmetric Hydrogenation cat Chiral Catalyst (Organocatalyst or Metal Complex) cat->product h_source Hydrogen Source (Hantzsch Ester or H₂ Gas) h_source->product api Active Pharmaceutical Ingredients (APIs) product->api Further Synthesis

Caption: General workflow for the asymmetric synthesis of chiral this compound and its application.

Data Presentation

The following table summarizes the quantitative data for the two primary methods of asymmetric synthesis of chiral this compound.

MethodCatalystHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Organocatalytic Transfer HydrogenationChiral Phosphoric AcidHantzsch EsterBenzene6024Good96 (R)[1]
Ruthenium-Catalyzed HydrogenationCationic Ru(II)-TsDPEN ComplexH₂ Gas (10 atm)Methanol4014>99>99 (S)[2]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Transfer Hydrogenation

This protocol is based on the work of Rueping and coworkers and employs a chiral Brønsted acid to catalyze the asymmetric transfer hydrogenation of 6-fluoro-2-methylquinoline.[1]

Experimental Workflow:

start Start mix Mix Substrate, Hantzsch Ester, and Chiral Phosphoric Acid Catalyst in Benzene start->mix react Heat Reaction Mixture at 60°C for 24h mix->react workup Aqueous Work-up (Extraction with Ethyl Acetate) react->workup purify Purification by Column Chromatography workup->purify analyze Characterization and Chiral HPLC Analysis purify->analyze end End analyze->end start Start prepare_cat Prepare Ru-Catalyst Solution in Methanol start->prepare_cat add_sub Add 6-Fluoro-2-methylquinoline to the Catalyst Solution prepare_cat->add_sub hydrogenate Pressurize with H₂ (10 atm) and Heat at 40°C for 14h add_sub->hydrogenate depressurize Cool and Depressurize the Autoclave hydrogenate->depressurize concentrate Remove Solvent under Reduced Pressure depressurize->concentrate purify Purification by Column Chromatography concentrate->purify analyze Characterization and Chiral HPLC Analysis purify->analyze end End analyze->end

References

Application Notes and Protocols for the Purification of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the purification of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), a key intermediate in pharmaceutical synthesis. The protocols outlined below are intended for researchers, scientists, and drug development professionals, covering both general purification of crude FTHQ and the separation of its enantiomers.

Overview of Purification Strategies

The purification of this compound from crude reaction mixtures is essential to remove unreacted starting materials, catalysts, and byproducts. The primary techniques employed are column chromatography and crystallization. For the separation of racemic mixtures, diastereoisomeric salt formation followed by recrystallization or supercritical fluid extraction is an effective strategy.

General Purification of Crude this compound

Following synthesis, the crude FTHQ product often requires purification to achieve the desired level of purity for subsequent applications. The choice between column chromatography and crystallization will depend on the nature of the impurities and the scale of the reaction.

Protocol 1: Purification by Column Chromatography

Column chromatography is a versatile technique for separating FTHQ from impurities with different polarities.

Experimental Protocol:

  • Slurry Preparation: Adsorb the crude FTHQ oil or solid onto a small amount of silica gel. If the crude product is an oil, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) before adding the silica gel and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column (mesh size 60-120) in the chosen eluent system.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system. A common mobile phase is a mixture of ethyl acetate and hexane.[1][2] The polarity can be adjusted based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Column Chromatography Purification

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude FTHQ adsorb Adsorb on Silica Gel crude->adsorb load Load Sample adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Ethyl Acetate/Hexane load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Purified FTHQ evap->pure G racemic Racemic FTHQ salt_formation Diastereomeric Salt Formation (with DPTTA) racemic->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Free Base (e.g., with NaHCO3) separation->liberation extraction Solvent Extraction liberation->extraction enantiopure Enantiopure FTHQ extraction->enantiopure

References

Application Notes and Protocols for the Quantification of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in various sample matrices. The protocols are designed to be adaptable for research, quality control, and drug development purposes.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules.[1] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this exact analyte are not widely published, the following protocols have been developed based on established analytical principles for similar fluorinated quinoline derivatives and aromatic amines.

Analytical Methods Overview

A summary of the recommended analytical methods and their typical performance characteristics is presented below.

ParameterHPLC-UVGC-MS
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass Spectrometer
Typical Column C18 Reverse-PhaseDB-5MS or equivalent
Sample Preparation Dilution, FiltrationLiquid-Liquid Extraction, Derivatization (optional)
Linearity (r²) >0.999>0.999
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2.0%< 5.0%
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the quantification of this compound. The method's simplicity and reliability make it suitable for routine analysis.

Experimental Protocol: HPLC-UV

3.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) is recommended. A gradient elution may be necessary to ensure adequate separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection should be performed at a wavelength of maximum absorbance for the analyte, which can be determined by a UV scan (a starting wavelength of 254 nm is often suitable for aromatic compounds).

  • Injection Volume: 10 µL.

3.1.2. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3.1.3. Data Analysis

  • Quantification is achieved by constructing a calibration curve of peak area versus concentration for the standard solutions.

  • The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve.

Method Validation Summary (HPLC-UV)

The following table summarizes typical validation parameters for an HPLC-UV method for a similar small molecule pharmaceutical intermediate.[2][3][4]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of target concentration0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3~0.03 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10~0.1 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibration Curve dissolve->dilute Standards filter Filter (0.45 µm) dissolve->filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Analyte integrate->quantify Sample calibrate->quantify report Report Results quantify->report

Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent method for the quantification of this compound, especially at low concentrations or in complex matrices.

Experimental Protocol: GC-MS

4.1.1. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless injection is preferred for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte. A full scan can be used for initial identification.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

4.1.2. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.05 - 10 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, adjust the pH to basic (e.g., pH 10-11) to ensure the analyte is in its free base form.

    • Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a known volume of the solvent used for the calibration standards.

4.1.3. Data Analysis

  • Identify the analyte based on its retention time and the presence of characteristic ions.

  • Quantify the analyte using a calibration curve constructed by plotting the peak area of a specific ion against the concentration of the standards.

Method Validation Summary (GC-MS)

The following table presents typical validation parameters for a GC-MS method for a similar compound.[5]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Range Varies based on application0.05 - 10 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%97.2%
Precision (%RSD) ≤ 10.0%< 7.5%
Limit of Detection (LOD) S/N ratio ≥ 3~0.015 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10~0.05 µg/mL
Specificity No interfering peaks at the retention time and m/z of the analyteConfirmed by mass spectral data

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_std Prepare Standards in Solvent start->prep_std prep_sample Aqueous Sample start->prep_sample inject Inject into GC-MS prep_std->inject ph_adjust Adjust pH to >10 prep_sample->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle dry_concentrate Dry & Concentrate lle->dry_concentrate dry_concentrate->inject separate GC Separation (DB-5MS) inject->separate ionize EI Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Analyte integrate->quantify Sample calibrate->quantify report Report Results quantify->report

Workflow for GC-MS analysis.

Signaling Pathways and Logical Relationships

The choice between HPLC-UV and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates the decision-making process.

Method_Selection start Quantification of this compound matrix Sample Matrix Complexity start->matrix sensitivity Required Sensitivity matrix->sensitivity Simple Matrix (e.g., reaction mixture) gcms GC-MS matrix->gcms Complex Matrix (e.g., biological fluid) hplc HPLC-UV sensitivity->hplc Moderate (µg/mL) sensitivity->gcms High (ng/mL)

Decision tree for analytical method selection.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. Proper method validation should be performed in the end-user's laboratory to ensure the suitability of the chosen method for its intended purpose.

References

Derivatization of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 6-Fluor-2-methyl-1,2,3,4-tetrahydrochinolin für die Wirkstoffentdeckung

Einführung

6-Fluor-2-methyl-1,2,3,4-tetrahydrochinolin ist ein wertvolles Gerüstmolekül in der medizinischen Chemie. Seine Derivate haben vielversprechende Anwendungen als antibakterielle Wirkstoffe und als Modulatoren für neuartige therapeutische Ziele gezeigt.[1][2] Die Einführung eines Fluoratoms in das Molekül kann die metabolische Stabilität und die biologische Aktivität erheblich verbessern.[2] Insbesondere wurde dieses Gerüst als Schlüsselbaustein für die Synthese von Inversagonisten des Retinsäure-Rezeptor-verwandten Orphan-Rezeptors γ (RORγ) identifiziert, einem wichtigen Ziel für die Behandlung von Prostatakrebs.[3]

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die Strategien zur Derivatisierung von 6-Fluor-2-methyl-1,2,3,4-tetrahydrochinolin, detaillierte experimentelle Protokolle für Schlüsselsynthesen und biologische Assays sowie eine Zusammenfassung der Struktur-Aktivitäts-Beziehungen (SAR).

Chemische Derivatisierungsstrategien

Die Derivatisierung des 6-Fluor-2-methyl-1,2,3,4-tetrahydrochinolin-Kerns konzentriert sich hauptsächlich auf zwei Positionen: den N1-Stickstoff und den aromatischen Ring. Die Modifikation an diesen Stellen ermöglicht die systematische Untersuchung der Struktur-Aktivitäts-Beziehungen und die Optimierung der pharmakologischen Eigenschaften.

cluster_scaffold Kernstruktur cluster_derivatization Derivatisierungsstrategien cluster_application Anwendungen in der Wirkstoffentdeckung Scaffold 6-Fluor-2-methyl- 1,2,3,4-tetrahydrochinolin N_Acylation N-Acylierung/ N-Alkylierung Scaffold->N_Acylation Suzuki Suzuki-Kupplung (Aromatische Funktionalisierung) Scaffold->Suzuki RORg RORγ Inverse Agonisten (Prostatakrebs) N_Acylation->RORg Antibacterial Antibakterielle Wirkstoffe N_Acylation->Antibacterial Suzuki->RORg Start Startmaterialien (Bromiertes THQ, Boronsäure, Katalysator, Base) Setup Reaktionsaufbau (Inertgas, Lösungsmittel) Start->Setup Reaction Heizen & Rühren (80-100 °C, 12-24h) Setup->Reaction Workup Wässrige Aufarbeitung (Extraktion, Waschen) Reaction->Workup Purification Reinigung (Säulenchromatographie) Workup->Purification Product Endprodukt (Aryl-substituiertes THQ) Purification->Product Compound THQ-Derivat (Inversagonist) RORg RORγ-LBD Compound->RORg Bindung CoRepressor Korepressor (z.B. NCoR) RORg->CoRepressor Rekrutierung DNA ROR-Response-Element (im Promotor) RORg->DNA Bindung an DNA Transcription Gen-Transkription CoRepressor->Transcription Hemmung Suppression Unterdrückung der Transkription

References

Application Notes: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline as a Versatile Building Block for Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents. Quinolone and fluoroquinolone antibiotics have long been a cornerstone in the treatment of bacterial infections due to their broad-spectrum activity and potent bactericidal effects. A key structural motif in many successful synthetic quinolones is the 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline core. This building block provides a crucial scaffold for the synthesis of compounds that effectively inhibit bacterial DNA replication by targeting essential enzymes, DNA gyrase and topoisomerase IV. The presence of the fluorine atom at the C-6 position is particularly important for enhanced antibacterial potency and improved pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of two representative antibacterial agents: Flumequine and a potent tricyclic quinolone derivative.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Antibacterial agents derived from this compound belong to the fluoroquinolone class. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase (a Type II Topoisomerase): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication.

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

By forming a stable ternary complex with the enzyme and DNA, these antibacterial agents trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[2]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits (Gram-) Topoisomerase_IV Topoisomerase_IV Fluoroquinolone->Topoisomerase_IV Inhibits (Gram+) DNA_Replication_Fork DNA Replication DNA_Gyrase->DNA_Replication_Fork Enables Topoisomerase_IV->DNA_Replication_Fork Enables Cell_Death Bacterial Cell Death DNA_Replication_Fork->Cell_Death Blocks

Caption: Mechanism of action of fluoroquinolone antibacterial agents.

Representative Antibacterial Agents and Synthesis Protocols

Flumequine

Flumequine is a first-generation quinolone antibiotic that has been used in veterinary medicine. Its synthesis showcases the utility of the this compound scaffold.

Antibacterial Activity of Flumequine

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Flumequine against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial StrainMIC (µg/mL)Reference
Pasteurella multocida0.25 (MIC₅₀)[3]
Pasteurella haemolytica1 (MIC₅₀)[3]
Salmonella dublin0.5 (MIC₅₀)[3]
Salmonella typhimurium0.5 (MIC₅₀)[3]
Escherichia coli0.5 (MIC₅₀)[3]
Brachyspira hyodysenteriae50 (MIC₅₀), 100 (MIC₉₀)[4]
Aeromonas salmonicida0.06 - 32[4]

Experimental Protocol: Synthesis of Flumequine

The synthesis of Flumequine from 6-fluorotetrahydroquinaldine (a synonym for this compound) involves a condensation reaction followed by cyclization and saponification.[5]

Flumequine_Synthesis_Workflow Start 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline Step1 Condensation with diethyl ethoxymethylenemalonate Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Cyclization (heating with polyphosphoric acid) Intermediate->Step2 Cyclized_Product Cyclized Intermediate Step2->Cyclized_Product Step3 Saponification Cyclized_Product->Step3 End Flumequine Step3->End

Caption: Synthetic workflow for Flumequine.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate

  • Polyphosphoric acid

  • Sodium hydroxide solution

  • Ethanol

  • Hydrochloric acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Condensation: A mixture of this compound and diethyl ethoxymethylenemalonate is heated at approximately 125°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled and evaporated to yield the intermediate adduct.[5]

  • Cyclization: The crude intermediate from the previous step is heated in the presence of polyphosphoric acid to induce cyclization.

  • Saponification and Purification: The cyclized product is then saponified using a sodium hydroxide solution to hydrolyze the ester group to the carboxylic acid. The reaction mixture is then acidified with hydrochloric acid to precipitate the crude Flumequine. The solid product is collected by filtration, washed, and dried. Recrystallization from a suitable solvent like DMF can be performed for further purification.[5]

(S)-6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid

This tricyclic quinolone is a potent antibacterial agent synthesized from a chiral derivative of this compound. The (S)-enantiomer has been shown to be significantly more active than the (R)-enantiomer, highlighting the importance of stereochemistry in its antibacterial activity.[1]

Antibacterial Activity

Experimental Protocol: Synthesis

The synthesis of the enantiomers of this tricyclic quinolone starts with the resolution of racemic 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, a closely related starting material. A similar resolution can be applied to this compound. The resolved enantiomer then undergoes a series of reactions to build the tricyclic core.

Tricyclic_Quinolone_Synthesis_Logic Start Racemic 2,5-dimethyl-6-fluoro- 1,2,3,4-tetrahydroquinoline Resolution Resolution via diastereomeric amides (e.g., with N-tosyl-(S)-proline) Start->Resolution S_isomer (S)-enantiomer Resolution->S_isomer R_isomer (R)-enantiomer Resolution->R_isomer Synthesis_S Multi-step synthesis S_isomer->Synthesis_S Synthesis_R Multi-step synthesis R_isomer->Synthesis_R Final_S (S)-Tricyclic Quinolone (More Active) Synthesis_S->Final_S Final_R (R)-Tricyclic Quinolone (Less Active) Synthesis_R->Final_R

Caption: Logical relationship in the synthesis of chiral tricyclic quinolones.

Materials:

  • (R)- or (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (obtained via resolution of the racemate)

  • Appropriate reagents for constructing the third ring and the carboxylic acid moiety (e.g., diethyl ethoxymethylenemalonate, cyclization agents)

Procedure:

  • Resolution of the Starting Material: The racemic 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is resolved into its (R) and (S) enantiomers. This can be achieved by forming diastereomeric amides with a chiral resolving agent such as N-tosyl-(S)-proline. The diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to yield the pure enantiomers.[1]

  • Synthesis of the Tricyclic Core: The synthesis of the tricyclic quinolone from the resolved enantiomer follows a multi-step sequence, which typically involves:

    • Condensation with a suitable three-carbon unit (e.g., diethyl ethoxymethylenemalonate).

    • Thermal or acid-catalyzed cyclization to form the quinolone ring.

    • Further reactions to complete the third ring of the benzo[ij]quinolizine system.

    • Hydrolysis of the ester to the final carboxylic acid.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent antibacterial agents. Its incorporation into the quinolone scaffold is a well-established strategy for developing compounds that effectively target bacterial DNA gyrase and topoisomerase IV. The provided examples of Flumequine and a chiral tricyclic quinolone derivative illustrate the utility of this precursor in generating both established and novel antibacterial agents. The detailed protocols and activity data serve as a practical guide for researchers in the field of antibacterial drug discovery and development.

References

Application Notes and Protocols for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental protocols and biological context for reactions involving 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This versatile scaffold is a key building block in the synthesis of bioactive molecules, notably as inverse agonists of the Estrogen-Related Receptor gamma (ERRγ), a target of significant interest in metabolic diseases and oncology.

I. Chemical Reactions and Protocols

This compound serves as a versatile intermediate for a variety of chemical transformations, primarily centered around the secondary amine at the 1-position. Key reactions include N-acylation and N-alkylation, which are fundamental steps in the synthesis of diverse compound libraries for drug discovery.

N-Acylation Reactions

N-acylation of the tetrahydroquinoline core is a common strategy to introduce a wide range of functional groups, leading to the formation of stable amide derivatives. These reactions are typically high-yielding and can be performed under mild conditions.

General Protocol for N-Acylation using an Acyl Chloride:

A general procedure for the N-acylation of a related 2,3-dihydroquinolin-4(1H)-one is described, which can be adapted for this compound.[1]

  • Preparation: To a flame-dried round-bottom flask equipped with a stir bar and under an argon atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous dichloromethane (DCM) via syringe to dissolve the starting material.

  • Addition of Acyl Chloride: Add the desired acyl chloride (2.0 equivalents) dropwise to the solution via syringe.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-acylated product.

Reactant 1Reactant 2ProductYield (%)Reference
6-Benzyl-2,3-dihydroquinolin-4(1H)-onePropionic anhydride6-Benzyl-1-propionyl-2,3-dihydroquinolin-4(1H)-one85[1]
6-Benzyl-2,3-dihydroquinolin-4(1H)-oneButyric anhydride6-Benzyl-1-butyryl-2,3-dihydroquinolin-4(1H)-one12[1]

General Protocol for N-Acylation using an Acid Anhydride:

This alternative method can be employed, particularly for less reactive acylating agents.[1]

  • Preparation: To a flame-dried round-bottom flask under argon, add this compound (1.0 equivalent).

  • Addition of Anhydride: Add excess acid anhydride (e.g., propionic or butyric anhydride) via syringe.

  • Heating: Equip the flask with a condenser and heat the reaction mixture in an oil bath at 90–120 °C.

  • Reaction Monitoring: Stir the reaction at reflux for 12–20 hours under argon and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and saturated sodium bicarbonate solution. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and purify by silica gel chromatography.

N-Alkylation Reactions

N-alkylation introduces alkyl or aryl groups to the nitrogen atom, further diversifying the chemical space of accessible derivatives. Reductive amination is a common and effective method for this transformation.

Representative Protocol for Reductive N-Alkylation:

A boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation provides a step-economical synthesis of N-alkyl tetrahydroquinolines.[2][3] This method can be adapted for the N-alkylation of pre-formed this compound.

  • Reaction Setup: In a reaction tube, combine this compound (0.5 mmol), the desired aldehyde or ketone (0.5 mmol), Hantzsch ester (1.75 mmol), and an arylboronic acid catalyst (e.g., 3-CF₃C₆H₄B(OH)₂) (25 mol%) in 1,2-dichloroethane (DCE) (2 mL).[3]

  • Reaction Conditions: Seal the reaction tube and place it in a preheated oil bath at 60 °C for 12 hours with continuous stirring.[3]

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction to room temperature.[3]

  • Purification: Purify the crude product by silica gel column chromatography.[3]

Reactant 1Reactant 2CatalystProductYield (%)Reference
Quinoline4-(Trifluoromethyl)benzaldehydePhB(OH)₂N-(4-(Trifluoromethyl)benzyl)-1,2,3,4-tetrahydroquinoline72[2]

II. Application in Drug Discovery: Targeting Estrogen-Related Receptor Gamma (ERRγ)

The this compound scaffold is a key component of GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ).[4][5][6][7] ERRγ is an orphan nuclear receptor that plays a crucial role in regulating metabolic pathways and has been implicated in various diseases, including type 2 diabetes, cancer, and osteoarthritis.[7][8][9][10][11]

ERRγ Signaling Pathway

ERRγ functions as a constitutively active transcription factor, meaning it does not require a natural ligand for its activity. It forms a complex with coactivators, such as PGC-1α, to regulate the expression of target genes involved in metabolic processes.[8] In pathological conditions, the dysregulation of ERRγ activity contributes to disease progression. Inverse agonists like GSK5182 bind to ERRγ and induce a conformational change that prevents the recruitment of coactivators, thereby repressing its transcriptional activity.[4]

ERR_gamma_signaling Metabolic_Stress Metabolic Stress (e.g., Fasting, Disease State) ERRg_Coactivator ERRγ / PGC-1α Complex Metabolic_Stress->ERRg_Coactivator Induces Target_Genes Target Gene Expression (e.g., Gluconeogenesis, Mitochondrial Biogenesis) ERRg_Coactivator->Target_Genes Activates Pathological_Outcome Pathological Outcome (e.g., Hyperglycemia, Tumor Growth) Target_Genes->Pathological_Outcome Leads to GSK5182 GSK5182 (Inverse Agonist) GSK5182->ERRg_Coactivator Inhibits

ERRγ Signaling Pathway and Inhibition by GSK5182.
Experimental Workflow for Developing ERRγ Inverse Agonists

The development of novel ERRγ inverse agonists based on the this compound scaffold typically follows a structured workflow from initial screening to lead optimization.

Drug_Discovery_Workflow Start Start: Identify Target (ERRγ) Screening High-Throughput Screening (Virtual or Experimental) Start->Screening Hit_ID Hit Identification (e.g., Tetrahydroquinoline Scaffold) Screening->Hit_ID Synthesis Synthesis of Analogs (N-Acylation, N-Alkylation, etc.) Hit_ID->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical End Clinical Candidate Preclinical->End

Workflow for ERRγ Inverse Agonist Drug Discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical development. The synthesis is presented as a two-step process: the formation of 6-Fluoro-2-methylquinoline followed by its subsequent reduction to the desired tetrahydroquinoline.

Chemical Properties and Safety Information

A summary of the key chemical and safety information for the target compound and its intermediate is provided below.

PropertyThis compound6-Fluoro-2-methylquinoline
CAS Number 42835-89-2[1][2]1128-61-6[3]
Molecular Formula C₁₀H₁₂FN[2]C₁₀H₈FN[3]
Molecular Weight 165.21 g/mol [2]161.18 g/mol [3]
Appearance White to yellowish crystalline low melting solid.[1]Solid.[3]
Melting Point Not specified49-53 °C.[3]
Boiling Point Not specifiedNot specified
Purity ≥95%97%.[3]
Hazards Skin and eye irritation.[2]Causes skin irritation and serious eye damage.[3]
Safety Precautions Wear protective gloves, clothing, eye, and face protection.[2]Wear protective gloves and eye/face protection.[3]

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the quinoline intermediate, 6-Fluoro-2-methylquinoline, from 4-fluoroaniline. The second stage is the catalytic hydrogenation of the intermediate to yield the final product.

cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: Hydrogenation 4-Fluoroaniline 4-Fluoroaniline Reaction Reaction 4-Fluoroaniline->Reaction Doebner-von Miller or Skraup Reaction 6-Fluoro-2-methylquinoline 6-Fluoro-2-methylquinoline Reaction->6-Fluoro-2-methylquinoline Reduction Reduction 6-Fluoro-2-methylquinoline->Reduction Catalytic Hydrogenation This compound This compound Reduction->this compound

A high-level overview of the two-step synthesis process.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2-methylquinoline

The synthesis of the quinoline intermediate can be achieved using established methods such as the Doebner-von Miller or Skraup reactions. These methods are well-documented for their robustness in quinoline synthesis.

Doebner-von Miller Reaction Protocol (Hypothetical)

This protocol is based on the general principles of the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds.

  • Reaction Setup: In a suitable reactor, charge 4-fluoroaniline and an acidic catalyst (e.g., hydrochloric acid or a Lewis acid).

  • Reagent Addition: Slowly add an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to the reaction mixture under controlled temperature.

  • Reaction: Heat the mixture under reflux for several hours to drive the cyclization and dehydration.

  • Work-up: After cooling, neutralize the reaction mixture with a base to precipitate the crude product.

  • Purification: Isolate the crude 6-Fluoro-2-methylquinoline by filtration and purify by recrystallization or column chromatography.

Skraup Reaction Protocol (Hypothetical)

The Skraup reaction is a classic method for quinoline synthesis involving glycerol and an oxidizing agent.

  • Reaction Setup: To a mixture of 4-fluoroaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid with cooling.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture under reflux for several hours to complete the cyclization.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: Isolate the crude 6-Fluoro-2-methylquinoline by filtration or steam distillation, followed by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The reduction of the quinoline ring to a tetrahydroquinoline is typically achieved through catalytic hydrogenation. Both transfer hydrogenation and hydrogenation using hydrogen gas are viable methods.

Catalytic Transfer Hydrogenation Protocol

This method offers a convenient alternative to high-pressure hydrogenation.

  • Reaction Setup: In a reaction vessel, dissolve 6-Fluoro-2-methylquinoline in a suitable solvent.

  • Reagents: Add a hydrogen donor, such as Hantzsch ester or formic acid, and an appropriate catalyst.[4][5] Organocatalysts like thiourea or various metal catalysts can be employed.[4]

  • Reaction: Stir the reaction mixture at a suitable temperature until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, for instance, by column chromatography.

Catalytic Hydrogenation with H₂ Gas Protocol

This is a widely used industrial method for the reduction of aromatic heterocycles.

  • Reaction Setup: Charge a high-pressure reactor with 6-Fluoro-2-methylquinoline, a suitable solvent, and a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon, or a cobalt-based catalyst).[6]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the target temperature. Maintain these conditions with vigorous stirring until hydrogen uptake ceases.

  • Work-up and Purification: After cooling and venting the reactor, filter the catalyst. Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps from starting materials to the final purified product.

Start Start Quinoline_Synthesis Synthesize 6-Fluoro-2-methylquinoline Start->Quinoline_Synthesis Purify_Intermediate Purify Intermediate Quinoline_Synthesis->Purify_Intermediate Hydrogenation Hydrogenate to Tetrahydroquinoline Purify_Intermediate->Hydrogenation Purify_Final_Product Purify Final Product Hydrogenation->Purify_Final_Product Analysis Quality Control (QC) Analysis Purify_Final_Product->Analysis Final_Product Final Product Analysis->Final_Product

A step-by-step workflow for the synthesis and purification.

Quantitative Data Summary

ParameterStep 1: Quinoline SynthesisStep 2: HydrogenationOverall
Typical Yield 60-85%85-98%51-83%
Target Purity >95%>98%>99%
Key Process Parameters Temperature, Catalyst Choice, Reaction TimeCatalyst Loading, H₂ Pressure, Temperature-

It is important to note that these values are estimates and actual results will depend on the specific conditions and scale of the synthesis. Optimization of reaction parameters is crucial for achieving high yields and purity in a scale-up process.

References

Application Notes and Protocols: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in material science is an emerging field with limited published data. The following application notes and protocols are based on the known properties of this compound and the established applications of analogous tetrahydroquinoline derivatives. These notes are intended to serve as a foundational guide for researchers exploring its potential in material science.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications beyond its traditional role as a pharmaceutical intermediate. The presence of the fluorine atom and the tetrahydroquinoline core imparts unique electronic and physicochemical properties that are of interest in the development of advanced materials. This document outlines the synthesis of this compound and explores its potential applications in corrosion inhibition, organic electronics, and fluorescent sensors, providing detailed experimental protocols for evaluation.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂FN[1]
Molecular Weight 165.21 g/mol [1]
Appearance White to yellowish crystalline solidN/A
Melting Point 31-33 °CN/A
Boiling Point 254.6 °C at 760 mmHgN/A
Density 1.055 g/cm³N/A
CAS Number 42835-89-2[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding quinoline precursor.

Experimental Protocol: Synthesis via Reduction of 6-Fluoro-2-methylquinoline

Materials:

  • 6-Fluoro-2-methylquinoline

  • Sodium borohydride (NaBH₄) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-Fluoro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reduction:

    • Using NaBH₄: Cool the solution to 0 °C and slowly add sodium borohydride (excess, e.g., 4-5 equivalents) in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Using Catalytic Hydrogenation: Add a catalytic amount of PtO₂ to the solution. Place the flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the uptake of hydrogen ceases.

  • Work-up:

    • For NaBH₄ reduction: Carefully quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl.

    • For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Basification and Extraction: Make the aqueous solution basic by adding a concentrated NaOH solution until a pH of >10 is reached. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

G cluster_synthesis Synthesis Workflow 6-Fluoro-2-methylquinoline 6-Fluoro-2-methylquinoline Reaction Reduction Reaction 6-Fluoro-2-methylquinoline->Reaction Solvent Solvent Solvent->Reaction Reducing_Agent Reducing Agent (NaBH4 or H2/PtO2) Reducing_Agent->Reaction Workup Quenching / Filtration Reaction->Workup Extraction Basification & Extraction Workup->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline Purification->Product

Caption: Synthesis workflow for this compound.

Application Note: Corrosion Inhibition

Tetrahydroquinoline derivatives have been shown to be effective corrosion inhibitors for various metals in acidic media. The nitrogen atom in the heterocyclic ring and the electron-donating or withdrawing groups on the aromatic ring can facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits corrosion. The fluorine atom in this compound is expected to enhance its adsorption and, consequently, its inhibition efficiency.

Experimental Protocol: Evaluation of Corrosion Inhibition Performance

A. Weight Loss Method

Materials:

  • Metal coupons (e.g., mild steel, aluminum) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (inhibitor) at various concentrations

  • Acetone

  • Desiccator

  • Analytical balance

Procedure:

  • Coupon Preparation: Polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water and acetone, dry, and reweigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (g/m²h) = ΔW / (A * t)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

B. Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS)

Materials:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: metal sample; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

  • Corrosive medium with and without inhibitor

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the metal sample as the working electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes.

  • Potentiodynamic Polarization: Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Polarization Curves: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. Calculate the inhibition efficiency: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.

    • EIS Data: Model the impedance data using an appropriate equivalent circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). Calculate the inhibition efficiency: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.

G cluster_workflow Corrosion Inhibition Evaluation Workflow Coupon_Prep Metal Coupon Preparation Weight_Loss Weight Loss Measurements Coupon_Prep->Weight_Loss Electrochemical Electrochemical Measurements Coupon_Prep->Electrochemical Data_Analysis Data Analysis & Inhibition Efficiency Calculation Weight_Loss->Data_Analysis Polarization Potentiodynamic Polarization Electrochemical->Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS Polarization->Data_Analysis EIS->Data_Analysis

Caption: Workflow for evaluating corrosion inhibition performance.

Proposed Application Note: Organic Electronics

The tetrahydroquinoline scaffold, with its electron-rich nature, suggests potential for use in organic electronics, particularly as a hole-transporting material (HTM) in Organic Light-Emitting Diodes (OLEDs). The fluorine substituent can modulate the HOMO/LUMO energy levels and improve the material's stability.

Hypothetical Experimental Protocol: Fabrication and Characterization of an OLED Device

Materials:

  • ITO-coated glass substrates

  • Hole-transporting material: this compound derivative (potentially as a polymer or a small molecule dispersed in a polymer matrix)

  • Emissive layer material (e.g., Alq3)

  • Electron-transporting layer material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Organic solvents (e.g., chlorobenzene, toluene)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Hole-Transport Layer (HTL) Deposition: Dissolve the this compound-based material in a suitable organic solvent. Spin-coat the solution onto the ITO substrate inside a glovebox to form a thin film. Anneal the film at an appropriate temperature.

  • Emissive Layer (EML) Deposition: Thermally evaporate the emissive layer material onto the HTL.

  • Electron-Transport Layer (ETL) Deposition: Thermally evaporate the electron-transporting layer material onto the EML.

  • Cathode Deposition: Thermally evaporate a thin layer of LiF followed by a thicker layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED device.

G cluster_oled OLED Fabrication Workflow ITO_Cleaning ITO Substrate Cleaning HTL_Deposition HTL Deposition (Spin Coating) ITO_Cleaning->HTL_Deposition EML_Deposition EML Deposition (Thermal Evaporation) HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition (Thermal Evaporation) EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization

Caption: Proposed workflow for OLED fabrication and characterization.

Proposed Application Note: Fluorescent Sensors

The quinoline core is a known fluorophore. Functionalization of the tetrahydroquinoline ring could lead to the development of fluorescent probes for detecting specific analytes (e.g., metal ions, pH). The fluorine atom can influence the photophysical properties of the molecule, such as its quantum yield and Stokes shift.

Hypothetical Experimental Protocol: Evaluation of a Fluorescent Probe

Materials:

  • This compound-based fluorescent probe

  • Buffer solutions of different pH

  • Solutions of various metal ions

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Synthesis of the Probe: Synthesize a derivative of this compound containing a specific recognition moiety for the target analyte.

  • Photophysical Characterization:

    • Dissolve the probe in a suitable solvent (e.g., acetonitrile or water).

    • Measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Measure the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

    • Calculate the Stokes shift (λ_em - λ_abs).

    • Determine the fluorescence quantum yield relative to a known standard.

  • Selectivity and Sensitivity Studies:

    • For Metal Ion Sensing: Record the fluorescence spectra of the probe in the presence of various metal ions to assess its selectivity. Perform a fluorescence titration by adding increasing concentrations of the target metal ion to determine the detection limit.

    • For pH Sensing: Record the fluorescence spectra of the probe in buffer solutions of varying pH to evaluate its pH-dependent fluorescence response.

  • Data Analysis: Analyze the changes in fluorescence intensity or wavelength to determine the probe's sensing capabilities.

G cluster_sensor Fluorescent Probe Evaluation Probe_Synthesis Probe Synthesis Photophysical_Char Photophysical Characterization (UV-Vis, Fluorescence) Probe_Synthesis->Photophysical_Char Sensing_Studies Sensing Studies Photophysical_Char->Sensing_Studies Metal_Ion Metal Ion Selectivity & Sensitivity Sensing_Studies->Metal_Ion pH_Sensing pH Response Sensing_Studies->pH_Sensing Data_Analysis Data Analysis Metal_Ion->Data_Analysis pH_Sensing->Data_Analysis

Caption: Logical relationship for evaluating a fluorescent probe.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to streamline your experimental workflow and address common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Doebner-von Miller reaction or similar acid-catalyzed cyclizations.

Q1: My reaction is producing a low yield of the desired product and a significant amount of dark, tarry material. What is causing this and how can I prevent it?

A1: The formation of tar is a common issue in the Doebner-von Miller synthesis, which is typically conducted under strong acidic conditions. This tar consists of high-molecular-weight polymers resulting from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1]

Troubleshooting Steps:

  • Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can promote tar formation. Consider using milder Lewis acids (e.g., ZnCl₂, SnCl₄) or a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) to find an optimal balance between reaction rate and side product formation.[1]

  • Control Reaction Temperature: High temperatures can accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or gradual addition of reagents can help manage exothermic reactions and prevent localized overheating.[1]

  • Gradual Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of p-fluoroaniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired cyclization over polymerization.[1]

Q2: My final product is a complex mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers can be a challenge in quinoline synthesis, especially when using unsymmetrical ketones in reactions like the Friedländer synthesis. In the case of the Doebner-von Miller reaction with p-fluoroaniline, the primary concern is often the formation of other substituted quinolines if the reaction conditions are not well-controlled.

Troubleshooting Steps:

  • Choice of Starting Materials: Ensure the purity of your starting materials, particularly the α,β-unsaturated carbonyl compound. The presence of impurities or isomers in the starting material will lead to a mixture of products.

  • Optimize Reaction Conditions: Systematically vary the reaction parameters, including the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be a valuable tool to efficiently explore the reaction space and identify conditions that favor the formation of the desired 6-fluoro isomer.

  • Alternative Synthetic Routes: If regioselectivity remains a significant issue, consider alternative synthetic strategies that offer better control over the substitution pattern.

Q3: The purification of the crude product is challenging, and I am unable to obtain a pure sample of this compound. What purification strategies are most effective?

A3: Purification can be complicated by the presence of unreacted starting materials, tarry byproducts, and potentially isomeric impurities. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, the mixture should be cooled and carefully neutralized with a base (e.g., sodium hydroxide or calcium hydroxide) to a basic pH. The crude product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[1][2]

  • Removal of Tarry Polymers: If a significant amount of tar has formed, it may be necessary to perform a steam distillation to isolate the volatile quinoline product from the non-volatile polymeric material.[2]

  • Column Chromatography: Flash column chromatography is an effective method for separating the desired product from remaining impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Recrystallization: For final purification, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.

Data Presentation

The following table summarizes the impact of different catalysts on the yield of substituted quinolines in a Doebner-von Miller type reaction. While specific data for this compound is not available in a comparative study, this table provides a general guideline for catalyst selection based on reactions with similar substrates.

CatalystSubstituted Anilineα,β-Unsaturated CarbonylYield (%)Reference
Ferric Chloride / Zinc Chloride2-chloroanilineMethyl vinyl ketone62Patent WO2007060685A1
Ferric Chloride / Zinc Chloride4-methoxyanilineMethyl vinyl ketone55Patent WO2007060685A1
Scandium(III) triflateAnilineCrotonaldehydeHigh[3]
p-Toluenesulfonic acidAnilineCrotonaldehydeModerate[3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via a modified Doebner-von Miller reaction.

Synthesis of 6-Fluoro-2-methylquinoline (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-fluoroaniline (1.0 equivalent) and a 6 M solution of hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in a suitable solvent like toluene.

  • Reaction: Add the crotonaldehyde solution dropwise to the refluxing p-fluoroaniline hydrochloride solution over a period of 1-2 hours.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-fluoro-2-methylquinoline.

Reduction to this compound

  • Reaction Setup: Dissolve the crude 6-fluoro-2-methylquinoline in a suitable solvent such as methanol or ethanol in a flask.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Fluoro-2-methylquinoline cluster_reduction Reduction to Tetrahydroquinoline cluster_purification Purification start p-Fluoroaniline + HCl reflux Heat to Reflux start->reflux add_crotonaldehyde Add Crotonaldehyde (dropwise) reflux->add_crotonaldehyde reflux2 Reflux for 4-6h add_crotonaldehyde->reflux2 workup Neutralization & Extraction reflux2->workup crude_quinoline Crude 6-Fluoro-2-methylquinoline workup->crude_quinoline dissolve Dissolve in Methanol crude_quinoline->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation add_catalyst->hydrogenation filtration Filtration hydrogenation->filtration crude_thq Crude Product filtration->crude_thq column_chromatography Column Chromatography crude_thq->column_chromatography pure_product Pure 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline column_chromatography->pure_product troubleshooting_guide start Low Yield or High Impurity? tar_formation Significant Tar Formation? start->tar_formation Yes isomer_issue Complex Mixture of Isomers? start->isomer_issue No optimize_acid Optimize Acid Catalyst (e.g., use milder Lewis acids) tar_formation->optimize_acid Yes control_temp Control Reaction Temperature (use lowest effective temp) tar_formation->control_temp Yes gradual_addition Gradual Reagent Addition tar_formation->gradual_addition Yes purification_problem Difficulty in Purification? isomer_issue->purification_problem No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) isomer_issue->optimize_conditions Yes alt_route Consider Alternative Synthetic Route isomer_issue->alt_route Yes purification_protocol Follow Multi-step Purification: 1. Neutralization & Extraction 2. Steam Distillation (if tarry) 3. Column Chromatography 4. Recrystallization purification_problem->purification_protocol Yes

References

Technical Support Center: Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies involve a two-stage process:

  • Synthesis of the quinoline core: This is typically achieved through classic named reactions such as the Skraup or Doebner-von Miller synthesis, which involve the cyclization of an aniline derivative.

  • Reduction of the quinoline ring: The resulting 6-fluoro-2-methylquinoline is then reduced to the desired tetrahydroquinoline. Catalytic hydrogenation is a frequently employed method for this step.

Q2: My Skraup/Doebner-von Miller reaction is producing a significant amount of tar-like byproducts. What causes this and how can I minimize it?

A2: The Skraup and Doebner-von Miller reactions are known for their harsh, acidic conditions which can lead to the polymerization of reactants and intermediates, resulting in tar formation.[1]

  • Cause: High temperatures and strong acid catalysis promote side reactions.

  • Troubleshooting:

    • Moderate Reaction Conditions: Carefully control the temperature and the rate of addition of sulfuric acid to prevent the reaction from becoming too vigorous.

    • Use of a Moderator: In the Skraup synthesis, the addition of a mild oxidizing agent and ferrous sulfate can help to control the reaction's exothermicity.[2]

    • Alternative Methods: For the Doebner-von Miller reaction, using a biphasic reaction medium can help sequester the carbonyl compound and reduce polymerization.[1]

Q3: I am observing incomplete reduction during the hydrogenation of 6-fluoro-2-methylquinoline. How can I improve the conversion?

A3: Incomplete reduction can be due to several factors related to the catalyst, reaction conditions, or starting material purity.

  • Troubleshooting:

    • Catalyst Activity: Ensure the catalyst (e.g., Pd/C, PtO2) is fresh and active. Catalyst poisoning from impurities in the starting material or solvent can inhibit the reaction.

    • Hydrogen Pressure: Increasing the hydrogen pressure can often drive the reaction to completion.

    • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature may improve conversion. However, be cautious as this may also increase the likelihood of side reactions.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.

Q4: Is defluorination a potential side reaction during the synthesis?

A4: Yes, defluorination is a known potential side reaction in the synthesis of fluorinated aromatic compounds, particularly during catalytic hydrogenation under harsh conditions.

  • Mechanism: The carbon-fluorine bond can be cleaved under certain reductive conditions.

  • Mitigation Strategies:

    • Milder Reducing Agents: Employing milder reducing agents or optimizing the reaction conditions (lower temperature, shorter reaction time) for catalytic hydrogenation can minimize defluorination.

    • Catalyst Selection: The choice of catalyst and support can influence the extent of hydrodefluorination.

Troubleshooting Guide: Common Side Reactions and Solutions

Issue/Side Reaction Potential Cause(s) Troubleshooting Steps & Solutions
Formation of Regioisomers (e.g., 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) Lack of regioselectivity during the initial cyclization reaction (e.g., from a meta-substituted aniline).- Use a starting material with unambiguous substitution patterns. - Employ synthetic strategies that offer high regiocontrol, such as multi-step syntheses involving directed ortho-metalation or other regioselective reactions.
Over-reduction to Decahydroquinoline - Harsh hydrogenation conditions (high temperature, high pressure, prolonged reaction time). - Highly active catalyst.- Optimize hydrogenation conditions by lowering the temperature and/or pressure. - Monitor the reaction closely by TLC or GC-MS to stop it upon completion. - Use a less active catalyst or a catalyst poison to moderate the reactivity.
Incomplete Cyclization in Skraup/Doebner-von Miller Synthesis - Insufficient reaction time or temperature. - Deactivation of the acid catalyst.- Ensure the reaction is heated for the recommended duration and at the appropriate temperature. - Use a sufficient amount of fresh, concentrated acid catalyst.
Polymerization of Aldehyde/Ketone in Doebner-von Miller Synthesis Acid-catalyzed self-condensation of the carbonyl compound.- Add the carbonyl compound slowly to the reaction mixture. - Consider using a biphasic solvent system to keep the concentration of the carbonyl compound in the aqueous phase low.[1]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 6-Fluoro-2-methylquinoline

This protocol provides a general procedure for the reduction of the quinoline ring. Optimization of specific parameters may be required.

Materials:

  • 6-Fluoro-2-methylquinoline

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable pressure vessel, dissolve 6-fluoro-2-methylquinoline in ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key transformations.

synthesis_pathway 4-Fluoroaniline 4-Fluoroaniline 6-Fluoro-2-methylquinoline 6-Fluoro-2-methylquinoline 4-Fluoroaniline->6-Fluoro-2-methylquinoline Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->6-Fluoro-2-methylquinoline This compound This compound 6-Fluoro-2-methylquinoline->this compound Catalytic Hydrogenation

Caption: General synthetic route to the target compound.

side_reactions cluster_cyclization Cyclization Side Reactions cluster_hydrogenation Hydrogenation Side Reactions Starting Materials Starting Materials Tarry Byproducts Tarry Byproducts Starting Materials->Tarry Byproducts Polymerization Regioisomeric Quinolines Regioisomeric Quinolines Starting Materials->Regioisomeric Quinolines Poor Regioselectivity 6-Fluoro-2-methylquinoline 6-Fluoro-2-methylquinoline Defluorinated Product Defluorinated Product 6-Fluoro-2-methylquinoline->Defluorinated Product Hydrodefluorination Over-reduced Product (Decahydroquinoline) Over-reduced Product (Decahydroquinoline) 6-Fluoro-2-methylquinoline->Over-reduced Product (Decahydroquinoline) Over-reduction

Caption: Potential side reactions during synthesis.

troubleshooting_flow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_conditions Check Reaction Conditions (Temp, Time, Pressure) low_yield->check_conditions check_reagents Check Reagent Purity & Catalyst Activity low_yield->check_reagents analyze_byproducts Analyze Byproducts (NMR, GC-MS) impure_product->analyze_byproducts solution Solution Implemented check_conditions->solution check_reagents->solution optimize_purification Optimize Purification (Chromatography, Distillation) optimize_purification->solution analyze_byproducts->optimize_purification

Caption: A logical troubleshooting workflow for common issues.

References

Troubleshooting guide for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the purification of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Tailored for researchers, scientists, and professionals in drug development, this guide addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis, particularly via the Doebner-von Miller reaction or similar methods, can lead to several impurities. The most prevalent are high-molecular-weight polymers or tars resulting from the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl reactant (e.g., crotonaldehyde).[1][2] Other common impurities include unreacted starting materials like 4-fluoroaniline and dihydroquinoline intermediates from incomplete oxidation or subsequent reduction steps.[1]

Q2: My crude product is a dark, intractable tar. How can I isolate the desired compound?

A2: Tar formation is a frequent issue in quinoline synthesis.[1][2] To isolate your product, first attempt to extract it from the tar using an organic solvent. If direct extraction is difficult, consider steam distillation, as quinoline derivatives can be volatile with steam.[2] Following initial separation, purification by column chromatography on silica gel is typically necessary.

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound should be stored in a cool, dry place in a tightly sealed container, protected from light and air to prevent degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Column Chromatography Issues

Q4: My compound is streaking or tailing on the silica gel column. How can I improve the separation?

A4: Streaking and tailing of basic compounds like tetrahydroquinolines on silica gel are common due to strong interactions with the acidic silanol groups. To mitigate this, add a small amount of a basic modifier to your eluent.[3] Commonly used modifiers include triethylamine (typically 0.5-2%) or a few drops of ammonia solution in the mobile phase.

Q5: I'm not getting good separation between my product and an impurity. What solvent system should I use for column chromatography?

A5: A good starting point for the elution of this compound is a gradient of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides a good separation between your product and the impurities.

Q6: My compound seems to be decomposing on the silica gel column. What are my options?

A6: If your compound is sensitive to the acidic nature of silica gel, you can either deactivate the silica gel by washing it with a base-containing solvent system before use, or switch to a different stationary phase. Alumina (neutral or basic) is a common alternative for purifying basic compounds.

Recrystallization Issues

Q7: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[4] To prevent this, you can try several approaches:

  • Add more solvent to the hot solution to ensure the saturation point is reached at a lower temperature.

  • Cool the solution more slowly to allow for proper crystal lattice formation.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of the pure compound.

Q8: No crystals are forming even after cooling the solution for an extended period. What is the problem?

A8: This is likely due to either using too much solvent or the solution being supersaturated.[5]

  • Too much solvent: Try to evaporate some of the solvent and then allow the solution to cool again.

  • Supersaturation: Induce crystallization by scratching the flask or adding a seed crystal.[5]

Q9: What is a good solvent for the recrystallization of this compound?

A9: A solvent pair system is often effective for recrystallization. A common choice is a mixture of a polar solvent in which the compound is soluble (like ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or petroleum ether). The hydrochloride salt of the compound can also be prepared and recrystallized from solvents like ethanol or methanol-water mixtures, which often yields highly pure crystalline material.[6]

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (often with 1% triethylamine) or AluminaN/A
Mobile Phase Hexane/Ethyl Acetate gradientEthanol/Water, Methanol, Ethyl Acetate/Hexane
Typical Purity >95% (can vary based on impurity profile)>98% (often higher for crystalline solids)
Commonly Removed Impurities Starting materials, less polar byproducts, some polymeric materialSoluble impurities, some colored byproducts

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4. For this compound, start with a mobile phase of 10-20% ethyl acetate in hexanes, with the addition of 1% triethylamine to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol, methanol, or an ethyl acetate/hexane mixture are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow crude Crude Product (this compound + Impurities) decision1 Is the crude product a heavy tar? crude->decision1 extraction Solvent Extraction / Steam Distillation decision1->extraction Yes column_chromatography Column Chromatography (Silica Gel or Alumina) decision1->column_chromatography No extraction->column_chromatography decision2 Is the product solid after chromatography? column_chromatography->decision2 recrystallization Recrystallization decision2->recrystallization Yes oily_product Oily Product decision2->oily_product No pure_product Pure Product (>98% Purity) recrystallization->pure_product oily_product->pure_product Further Purification / Salt Formation

Caption: Purification workflow for this compound.

References

Technical Support Center: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

Direct experimental data on the degradation pathways of this compound is limited in publicly available literature. The information presented here is based on established chemical principles and data from analogous compounds, such as fluoroquinolones and tetrahydroquinolines.[1][2][3] These potential pathways should be confirmed through rigorous experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, the most probable degradation pathways involve oxidation, hydrolysis, and photolysis.[4][5][6]

  • Oxidative Degradation: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding quinoline, N-oxides, or hydroxylated products.[3][7] The secondary amine and the benzylic position are particularly prone to oxidation.

  • Hydrolytic Degradation: While generally stable to hydrolysis, degradation may occur under extreme pH and temperature conditions. The C-F bond is typically strong, but nucleophilic substitution of the fluorine atom is a possibility under harsh conditions.

  • Photodegradation: Aromatic amines and fluorinated aromatic compounds can be susceptible to photodegradation.[1][2][8] Exposure to UV light may lead to defluorination, hydroxylation, or dimerization of the molecule.[1][2]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[9][10][11] Standard conditions as recommended by ICH guidelines should be applied.[5]

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Limited degradation expected, potential for N-protonation
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Potential for defluorination or other nucleophilic substitution
Oxidation 3-30% H₂O₂, ambient or elevated temperatureN-oxide, hydroxylated derivatives, quinoline formation
Thermal Degradation Dry heat (e.g., 80-105°C) or heat with humidity (e.g., 75% RH)Dehydrogenation to quinoline, other decomposition products
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightDefluorinated products, hydroxylated products, dimers

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: A stability-indicating analytical method is required, which can separate the parent compound from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[11]

  • HPLC Method Development: A reverse-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all degradation products.

  • Detection: A photodiode array (PDA) detector can be used to monitor the chromatograms at multiple wavelengths and to check for peak purity. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12][13]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Improper mobile phase pH- Sample overload- Flush the column or use a guard column.[14]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Baseline Noise or Drift - Contaminated or improperly prepared mobile phase- Air bubbles in the system- Detector issues- Use high-purity solvents and degas the mobile phase.[15]- Purge the pump to remove air bubbles.- Check the detector lamp and ensure the system is equilibrated.[14]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column aging- Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven for temperature control.- Equilibrate the column thoroughly before each run.
Extra or Unexpected Peaks - Sample contamination- On-column degradation- Carryover from previous injections- Analyze a blank sample to check for contamination.- Investigate if the mobile phase or column is causing degradation.[16]- Implement a robust needle wash protocol in the autosampler.
LC-MS Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor Ionization/Low Sensitivity - Inappropriate ionization source (ESI vs. APCI)- Non-volatile buffers in the mobile phase- Ion suppression from the matrix- Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) to see which is more effective for your analytes.[12]- Use volatile mobile phase additives like formic acid or ammonium formate.- Improve sample clean-up or dilute the sample to reduce matrix effects.[17]
Inaccurate Mass Measurement - Instrument not calibrated- High sample concentration causing detector saturation- Perform a mass calibration of the instrument.- Reduce the sample concentration.
Fragment/Adduct Formation - In-source fragmentation- Formation of adducts with mobile phase components (e.g., sodium, potassium)- Optimize the cone voltage or other source parameters to minimize in-source fragmentation.- Use high-purity solvents and be aware of potential adducts during data interpretation.

Experimental Protocols

General Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified time.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for a specified time.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for a specified time.

  • Sample Neutralization and Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[18]

Visualizations

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 6-Fluoro-2-methyl-1,2,3,4- tetrahydroquinoline n_oxide N-Oxide parent->n_oxide [O] hydroxylated Hydroxylated Derivative parent->hydroxylated [O] quinoline 6-Fluoro-2-methylquinoline parent->quinoline [O] -2H defluorinated Defluorinated Product parent->defluorinated hv dimer Dimer parent->dimer hv

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G start Start: Drug Substance/ Product stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating Method (e.g., HPLC, LC-MS) stress->analysis pathway Identify Degradation Products & Elucidate Pathways analysis->pathway method_dev Method Validation pathway->method_dev end End: Stable Formulation & Storage Conditions method_dev->end

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Stereoselective Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis, offering potential solutions and optimization strategies.

Challenge IDProblemPotential CausesSuggested Solutions
TS-01 Low Enantioselectivity (ee) - Inappropriate chiral catalyst or ligand. - Suboptimal reaction temperature. - Incorrect solvent choice. - Catalyst poisoning or deactivation.- Catalyst/Ligand Screening: Test a variety of chiral ligands (e.g., phosphine-free diamine ligands, MeO-BIPHEP, SegPhos) with suitable metal precursors (e.g., Ru(II), Ir(I)). Chiral phosphoric acids can also be effective organocatalysts. - Temperature Optimization: Lowering the reaction temperature often improves enantioselectivity, though it may decrease the reaction rate. Perform a temperature screening study. - Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Screen a range of solvents, including alcoholic (e.g., methanol, ethanol), aprotic (e.g., toluene, THF, CH2Cl2), and even ionic liquids. For some catalyst systems, protic solvents like methanol have shown superior results in both reactivity and enantioselectivity. - Additive Effects: For iridium-catalyzed hydrogenations, the addition of iodine (I2) can be crucial for activating the catalyst and improving enantioselectivity.[1][2]
TS-02 Low Conversion/Yield - Catalyst deactivation or low activity. - Insufficient hydrogen pressure. - Suboptimal reaction temperature or time. - Poor quality of starting material or reagents.- Catalyst Loading: Increase the catalyst loading, although this should be a last resort. First, ensure the catalyst is active. For some systems, a substrate-to-catalyst ratio (S/C) of 500 to 5000 can be achieved. - Hydrogen Pressure: Increase the hydrogen pressure. Typical pressures range from 10 to 50 atm. Higher pressure often leads to higher conversion. - Reaction Time/Temperature: Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint. - Reagent Purity: Ensure the starting 6-fluoro-2-methylquinoline and solvents are pure and dry. Impurities can poison the catalyst.
TS-03 Formation of Side Products - Over-reduction of the aromatic ring. - Catalyst-induced side reactions. - Instability of the product under reaction conditions.- Catalyst Selection: Some catalysts may be too reactive, leading to over-reduction. Screen different catalysts to find one with the desired chemoselectivity. - Reaction Conditions: Milder conditions (lower temperature, lower pressure) can sometimes suppress side product formation. - Work-up Procedure: Ensure a prompt and appropriate work-up procedure to isolate the desired product before it degrades.
TS-04 Inconsistent Results - Sensitivity to air or moisture. - Variation in reagent quality. - Inadequate mixing.- Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. - Reagent Quality Control: Use reagents from a reliable source and consider purification of the starting material if necessary. - Effective Stirring: Ensure efficient stirring, especially in heterogeneous reactions, to maintain good contact between the catalyst, substrate, and hydrogen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of this compound?

A1: The most prevalent and effective method is the asymmetric hydrogenation of the corresponding prochiral substrate, 6-fluoro-2-methylquinoline. This is typically achieved using transition metal catalysts, such as Iridium or Ruthenium, complexed with chiral ligands.[1][3] Another successful approach is the use of chiral Brønsted acids, like phosphoric acids, as organocatalysts in transfer hydrogenation reactions.[4]

Q2: Which type of catalyst generally gives the best results for the asymmetric hydrogenation of 2-methylquinolines?

A2: Chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes have demonstrated high efficiency and enantioselectivity for a wide range of quinoline derivatives, including the successful gram-scale synthesis of this compound with high enantiomeric excess (>99% ee).[3] Iridium complexes with chiral phosphine ligands, often in the presence of an iodine additive, are also highly effective, particularly for 2-alkyl-substituted quinolines.[1]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can have a profound impact on both the reaction rate and the enantioselectivity. For Ru-catalyzed hydrogenations, alcoholic solvents like methanol have often been found to be optimal. In some cases, aprotic solvents such as toluene or dichloromethane can also be effective. It is crucial to perform a solvent screen for your specific catalyst system to determine the ideal conditions.

Q4: My enantioselectivity is poor. What is the first thing I should check?

A4: The first step is to re-evaluate your catalyst system (metal precursor and chiral ligand). Ensure the ligand is of high enantiomeric purity. If the catalyst is appropriate, the next crucial parameter to investigate is the reaction temperature. Lowering the temperature often leads to an increase in enantioselectivity. Also, verify that the reaction is being conducted under a strict inert atmosphere, as oxygen can degrade the catalyst and affect its performance.

Q5: I am observing low or no conversion. What are the likely causes?

A5: Low conversion can stem from several factors. The most common is catalyst deactivation due to impurities (e.g., water, oxygen, or impurities in the substrate). Ensure all your reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere. Other factors to consider are insufficient hydrogen pressure, low reaction temperature, or inadequate reaction time. In some cases, the catalyst itself may not be active enough for the substrate, necessitating the screening of alternative catalysts.

Experimental Protocols

Representative Protocol for Asymmetric Hydrogenation using a Ru(II) Catalyst

This protocol is a generalized procedure based on highly successful methods for the asymmetric hydrogenation of 2-alkylquinolines.[3]

Materials:

  • 6-Fluoro-2-methylquinoline

  • Chiral Cationic Ru(II) Catalyst (e.g., (S,S)-[Ru(OTf)(η⁶-p-cymene)(TsDPEN)])

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, add the chiral Ru(II) catalyst (e.g., 0.001 mmol, 0.02 mol%) to a glass liner equipped with a magnetic stir bar.

  • Add 6-fluoro-2-methylquinoline (0.5 mmol, 1.0 equiv).

  • Add anhydrous, degassed methanol (1.0 mL).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 20 atm H₂).

  • Stir the reaction at the desired temperature (e.g., 60 °C) for the specified time (e.g., 14 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

  • Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

ParameterTypical Range
Substrate/Catalyst Ratio500:1 to 5000:1
H₂ Pressure10 - 50 atm
Temperature25 - 80 °C
SolventMethanol
Typical Yield>95%
Typical ee>99%

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Charge Reactor with Catalyst prep2 Add Substrate & Solvent prep1->prep2 react1 Seal & Purge with H₂ prep2->react1 react2 Pressurize & Heat react1->react2 react3 Stir for specified time react2->react3 workup1 Cool & Vent react3->workup1 workup2 Concentrate workup1->workup2 workup3 Purify (Chromatography) workup2->workup3 analysis Analyze (NMR, HPLC) workup3->analysis

Caption: General workflow for the catalytic asymmetric hydrogenation of 6-fluoro-2-methylquinoline.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_ee start Problem: Low ee% q1 Is the catalyst system optimal? start->q1 a1_yes Screen alternative chiral ligands/metals q1->a1_yes No q2 Is the temperature optimized? q1->q2 Yes end Improved ee% a1_yes->end a2_yes Lower the reaction temperature q2->a2_yes No q3 Is the solvent choice appropriate? q2->q3 Yes a2_yes->end a3_yes Screen a range of solvents (protic/aprotic) q3->a3_yes No q4 Are there any impurities? q3->q4 Yes a3_yes->end a4_yes Ensure inert atmosphere & pure reagents q4->a4_yes Possible a4_yes->end

Caption: Decision tree for troubleshooting low enantioselectivity in the synthesis.

References

How to remove catalyst from 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline reaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound Focus: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

This guide provides troubleshooting advice and frequently asked questions (FAQs) concerning the removal of catalysts from the reaction mixture following the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common catalysts used in the synthesis of this compound and why is their removal critical?

A: The synthesis of this compound typically involves the hydrogenation of a quinoline precursor.[1] Common catalysts for this transformation are heterogeneous catalysts such as Palladium on carbon (Pd/C), Raney® Nickel, and Platinum-based catalysts (e.g., PtO₂).[2]

Catalyst removal is a critical downstream processing step for several reasons:

  • Product Purity: Residual catalyst can contaminate the final active pharmaceutical ingredient (API), which is unacceptable under stringent regulatory standards. For instance, regulatory benchmarks for palladium contamination can be as low as 5 ppm for ingested APIs.[3]

  • Catalyst Deactivation: The product, a tertiary amine, can sometimes cause catalyst deactivation, making efficient removal and potential recycling challenging.[4]

  • Safety: Many hydrogenation catalysts, like Pd/C and Raney Nickel, are pyrophoric and can spontaneously ignite upon exposure to air, especially when dry.[2][5][6][7]

Q2: My filtrate is still black/grey after filtering the catalyst. What is causing this and how can I fix it?

A: A discolored filtrate indicates the presence of fine catalyst particles that have passed through the primary filter medium. This is a common issue, especially with catalysts that have a small particle size distribution.

Troubleshooting Steps:

  • Use a Finer Filter Medium: The most direct solution is to use a filter with a smaller pore size. Sintered metal filters or specialized membrane filters can provide clear filtrate in a single pass.[8]

  • Double Filtration: Pass the filtrate through a second, finer filter pad. A common technique is to use a pad of Celite® (diatomaceous earth) over a standard filter paper.[5][9] This creates a tortuous path that traps very fine particles.

  • Polishing Filtration: For very low-level residual catalyst, a "polishing" filter with a pore rating of around 1.2 microns can be effective.[10]

  • Metal Scavengers: If trace dissolved or colloidal metal is suspected, treat the filtrate with a metal scavenger. These are solid-supported reagents that chelate and remove metal ions from the solution.[11][12][13]

Q3: How do I safely handle and dispose of pyrophoric catalysts like Palladium on Carbon (Pd/C) and Raney Nickel?

A: Safety is paramount when handling these materials. The key principle is to never allow the catalyst to dry in the presence of air .[5][7]

Safety Protocol:

  • Inert Atmosphere: Before filtration, ensure the reaction vessel is purged with an inert gas like nitrogen or argon to displace any hydrogen gas.[5][7]

  • Keep it Wet: During filtration, the catalyst cake on the filter medium must be kept wet with solvent at all times.[7] Never pull air through the filter cake until it is dry.

  • Quenching: Once the product has been washed from the filter cake, the catalyst can be deactivated. One method is to use a dilute solution of hydrogen peroxide (e.g., 1% in an alcohol) to carefully oxidize the catalyst.[14]

  • Waste Disposal: The wet, deactivated catalyst cake should be transferred to a designated, clearly labeled waste container, often under water or a high-boiling point solvent.[7]

Q4: My filtration process is extremely slow. How can I improve the filtration rate?

A: Slow filtration is often caused by very fine catalyst particles clogging the filter medium.

Optimization Strategies:

  • Use a Filter Aid: Pre-coating the filter paper with a layer of a filter aid like Celite® or diatomaceous earth is highly effective.[15] This prevents the fine catalyst particles from directly contacting and blinding the filter paper.

  • Increase Surface Area: Use a larger diameter funnel (e.g., a Büchner funnel) to increase the surface area available for filtration.

  • Sedimentation/Decantation: Before filtering, allow the catalyst to settle to the bottom of the reaction flask. Carefully decant the majority of the supernatant (the liquid containing your product) before filtering the remaining catalyst slurry.[15] This reduces the total volume and amount of catalyst that needs to pass through the filter.

  • Pressure/Vacuum: Ensure you have a good vacuum source. For larger scales, pressure filters can be more efficient than vacuum filtration.[15]

Catalyst Removal Methodologies & Protocols
Method 1: Filtration for Heterogeneous Catalysts (e.g., Pd/C, Raney Ni)

Filtration is the most common method for removing solid-supported catalysts.[16][17] The use of a filter aid is highly recommended to trap fine particles and prevent clogging.

  • Flask Preparation: Once the reaction is complete, purge the reaction flask with nitrogen or argon to remove hydrogen.

  • Filter Setup: Place a piece of filter paper in a Büchner funnel that fits snugly on a clean filter flask.

  • Celite® Slurry: In a separate beaker, create a slurry of Celite® in the reaction solvent.

  • Forming the Pad: Wet the filter paper with solvent, apply a vacuum, and then pour the Celite® slurry onto the filter paper to form an even pad (typically 1-2 cm thick). Gently press the pad to ensure it is compact.

  • Filtration: Carefully decant the bulk of the reaction mixture onto the Celite® pad under vacuum. Transfer the remaining catalyst slurry.

  • Washing: Wash the reaction flask with fresh, deoxygenated solvent and pour the washings over the filter cake to recover any remaining product. Repeat this step 2-3 times. Crucially, do not allow the filter cake to run dry while it is still active. [5][7]

  • Catalyst Quenching & Disposal: Release the vacuum and add a layer of solvent to keep the cake wet. Carefully transfer the wet Celite®/catalyst mixture to a designated waste container.

Workflow for Catalyst Filtration

G cluster_prep Preparation cluster_filtration Filtration Process cluster_post Post-Filtration start Reaction Complete purge Purge Vessel with N2/Ar start->purge filter_reaction Filter Reaction Mixture purge->filter_reaction prep_filter Prepare Büchner Funnel with Filter Paper form_pad Form Celite® Pad under Vacuum prep_filter->form_pad prep_celite Create Celite® Slurry in Reaction Solvent prep_celite->form_pad form_pad->filter_reaction wash_cake Wash Filter Cake with Fresh Solvent filter_reaction->wash_cake collect Collect Clear Filtrate (Contains Product) wash_cake->collect quench Quench Catalyst Cake (Keep Wet) wash_cake->quench dispose Transfer to Waste Container quench->dispose

Caption: Standard workflow for removing heterogeneous catalysts via filtration.

Method 2: Metal Scavengers for Trace Catalyst Removal

Even after careful filtration, trace amounts of the metal catalyst can remain in the product solution. Metal scavengers are functionalized materials (often silica or polymer-based) that selectively bind and remove these residual metals.[3][11]

  • Select Scavenger: Choose a scavenger with high affinity for the target metal. Thiol-functionalized (for Pd, Pt, Cu) and TMT-functionalized (for Pd) scavengers are common choices.[11][13]

  • Add Scavenger: To the filtered reaction solution, add the scavenger resin (typically 5-10 equivalents by weight relative to the theoretical amount of residual metal).

  • Agitation: Stir the mixture at room temperature or with gentle heating (as recommended by the manufacturer) for a period of 2 to 24 hours.[18]

  • Removal: Remove the scavenger resin by simple filtration. The resin beads are typically large enough to be caught by standard filter paper.

  • Analysis: Concentrate the filtrate. The product can be analyzed by Inductively Coupled Plasma (ICP) spectroscopy to confirm the final metal concentration is within acceptable limits.

Decision Logic for Catalyst Removal

G q1 Is the catalyst heterogeneous (solid)? a1 Primary Filtration (e.g., Celite® pad) q1->a1 Yes q2 Is the filtrate clear after filtration? a2 Proceed to Workup q2->a2 Yes a4 Re-filter through a finer medium q2->a4 No (Cloudy/Colored) q3 Is trace metal removal required for API purity? q3:e->a2:n No a3 Use Metal Scavenger (e.g., Si-Thiol, MP-TMT) q3->a3 Yes a1->q2 a2->q3

Caption: Decision tree for selecting an appropriate catalyst removal strategy.

Quantitative Data on Removal Efficiency

The effectiveness of various catalyst removal techniques can be quantified by measuring the residual metal concentration in the final product.

MethodCatalystInitial Conc. (ppm)Final Conc. (ppm)Removal EfficiencyReference
Filtration Raney Nickel5,000 - 10,000~3>99.9%[10]
Polishing Filtration Raney Nickel~3< 2>33%[10]
Metal Scavenger (MP-TMT Resin) Palladium-< 5 (Target)>90% of Pd extracted[13]
Metal Scavenger (Carboxen® 564) Palladium12501299.0%[18]
Metal Scavenger (PhosphonicS SPM32) Palladium (as Pd(OAc)₂)~2100< 10.5>99.5% (in 20 hrs)[12]
Recirculation (PCR-B2 Resin) Palladium328498.8%[13]

Concentrations are highly dependent on specific reaction conditions and scale.

References

Resolving analytical issues in 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For initial method development, a reversed-phase HPLC method is recommended. Due to the basic nature of the tetrahydroquinoline ring, a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid in water) is a good starting point.[1][2]

Q2: How can I improve peak shape and reduce tailing?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based columns due to interactions with residual silanol groups.[1][3] To mitigate this, consider the following:

  • Use a base-deactivated column: These columns have fewer accessible silanol groups.

  • Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine can improve peak symmetry.[1]

  • Adjust mobile phase pH: Maintaining a pH at least 2 units below the pKa of the analyte can help.

  • Lower sample concentration: Column overload can lead to peak tailing.[1]

Q3: What should I do if I observe high backpressure?

A3: High backpressure can be caused by blockages in the HPLC system.[1] Systematically check for and address the following potential causes:

  • Blocked frits or guard column: Replace if necessary.

  • Particulate matter from the sample: Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[1]

  • Mobile phase precipitation: Confirm the miscibility of your mobile phase components.[1]

Troubleshooting Guide: HPLC
IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups on the column.[1][3]Use a base-deactivated column or add a competing base to the mobile phase.[1] Adjust mobile phase pH.
Column overload.[1]Reduce the concentration of the injected sample.[1]
High Backpressure Blockage in the guard column, inline filter, or column frits.[1]Replace the guard column and filters. If necessary, backflush the column.[1]
Sample precipitation in the mobile phase.Ensure sample is fully dissolved and filter before injection.[1]
Low Sensitivity Suboptimal detector wavelength.Determine the UV absorbance maximum of the compound.
Low sample concentration.Increase the sample concentration or injection volume.
Irreproducible Retention Times Inadequate column equilibration.[1]Ensure the column is fully equilibrated with the mobile phase before each injection.[1]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[1]
Leaks in the pump or injector.Inspect the system for any leaks.[1]
Experimental Protocol: HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape backpressure High Backpressure? peak_shape->backpressure No solution_peak Adjust Mobile Phase pH Use Base-Deactivated Column Reduce Sample Concentration peak_shape->solution_peak Yes sensitivity Low Sensitivity? backpressure->sensitivity No solution_backpressure Check for Blockages Filter Sample Check Mobile Phase Miscibility backpressure->solution_backpressure Yes end Issue Resolved sensitivity->end No solution_sensitivity Optimize Wavelength Increase Concentration/Volume sensitivity->solution_sensitivity Yes solution_peak->end solution_backpressure->end solution_sensitivity->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: What typical chemical shifts are expected in the 1H NMR spectrum of this compound?

A1: The 1H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the tetrahydroquinoline ring, and the methyl group. The fluorine atom will cause splitting of the adjacent aromatic proton signals. In some cases, anomalous spectra with line broadening have been observed for similar dihydroisoquinolines, which could be a factor to consider.[4]

Q2: Why am I observing broad signals in my NMR spectrum?

A2: Signal broadening can be due to several factors, including:

  • Chemical exchange: The nitrogen atom's lone pair and the proton on the nitrogen can undergo exchange, leading to broadening of the N-H signal and adjacent protons.

  • Intermediate conformational exchange: The tetrahydroquinoline ring can exist in different conformations, and if the exchange between them is on the NMR timescale, it can lead to broad signals.

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample viscosity: Highly viscous samples can result in broader lines.

Q3: How can 19F NMR be useful in characterizing this compound?

A3: 19F NMR is a highly sensitive technique that can provide valuable information.[5] It will show a single resonance for the fluorine atom, and its chemical shift will be sensitive to the electronic environment. Coupling to nearby protons (1H-19F coupling) can help in assigning the aromatic proton signals in the 1H NMR spectrum.

Troubleshooting Guide: NMR
IssuePossible CauseRecommended Solution
Broad Signals Chemical or conformational exchange.Acquire spectra at different temperatures to see if the signals sharpen or coalesce.
Paramagnetic impurities.Treat the sample with a chelating agent like EDTA or pass it through a small plug of silica gel.
Poor Signal-to-Noise Low sample concentration.Increase the sample concentration or the number of scans.
Improper shimming.Re-shim the spectrometer to improve magnetic field homogeneity.
Complex Multiplets in Aromatic Region Overlapping signals and H-F coupling.Use 2D NMR techniques like COSY and HSQC to aid in assignment.
Expected 1H NMR Data
ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.0m
N-H3.5 - 4.5br s
C2-H3.0 - 3.5m
C3-H21.5 - 2.5m
C4-H22.5 - 3.0m
C2-CH31.0 - 1.5d

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.

NMR Troubleshooting Logic

NMR_Troubleshooting start NMR Spectrum Issue broad_signals Broad Signals? start->broad_signals low_sn Low S/N? broad_signals->low_sn No solution_broad Variable Temperature NMR Sample Purification broad_signals->solution_broad Yes complex_multiplets Complex Multiplets? low_sn->complex_multiplets No solution_sn Increase Concentration/Scans Re-shim low_sn->solution_sn Yes end Spectrum Interpreted complex_multiplets->end No solution_multiplets 2D NMR (COSY, HSQC) complex_multiplets->solution_multiplets Yes solution_broad->end solution_sn->end solution_multiplets->end

Caption: A decision tree for troubleshooting common NMR spectroscopy issues.

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: What ionization technique is most suitable for this compound?

A1: Electrospray ionization (ESI) is a good choice for this molecule, as the basic nitrogen atom is readily protonated to form a pseudomolecular ion [M+H]+.[6] Atmospheric pressure chemical ionization (APCI) could also be effective.

Q2: What is the expected m/z for the molecular ion?

A2: The monoisotopic mass of this compound (C10H12FN) is approximately 165.10 Da.[7] In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 166.11.

Q3: What are the likely fragmentation patterns in MS/MS?

A3: The fragmentation of the [M+H]+ ion will likely involve the loss of small neutral molecules. Common fragmentation pathways for related structures include loss of the methyl group, and cleavage of the tetrahydroquinoline ring.

Troubleshooting Guide: MS
IssuePossible CauseRecommended Solution
No or Weak Signal Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow). Add a small amount of acid (e.g., formic acid) to the sample to aid protonation.[6]
Sample concentration is too low.Increase the concentration of the sample being infused or injected.
Unidentifiable Peaks Presence of impurities or adducts.Check for common adducts (e.g., sodium [M+Na]+, potassium [M+K]+). Analyze a blank to identify background ions.
Poor Fragmentation Insufficient collision energy in MS/MS.Optimize the collision energy to achieve the desired degree of fragmentation.
Expected MS Data
Ionm/z (approximate)Description
[M+H]+166.11Protonated molecular ion
[M+Na]+188.09Sodium adduct
[M-CH3+H]+151.08Loss of a methyl group

MS Analysis Workflow

MS_Workflow start Prepare Sample ionization Select Ionization Technique (e.g., ESI) start->ionization full_scan Acquire Full Scan MS ionization->full_scan msms_scan Perform MS/MS on [M+H]+ full_scan->msms_scan data_analysis Analyze Data (Identify Molecular Ion and Fragments) msms_scan->data_analysis end Structure Confirmed data_analysis->end

Caption: A general workflow for the mass spectrometric analysis of the target compound.

Potential Impurities

The synthesis of this compound may result in several process-related impurities.

Impurity TypePotential Structure/DescriptionAnalytical Technique for Detection
Starting Material Unreacted precursors from the synthesis.HPLC, GC-MS
Over-reduction Products Reduction of the aromatic ring.HPLC, MS, NMR
Oxidation Products Oxidation of the tetrahydroquinoline ring.HPLC, MS
Isomers Positional isomers of the fluorine atom.HPLC, NMR

It is crucial to develop analytical methods that can separate and identify these potential impurities to ensure the quality and purity of the final compound.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline derivatives.

I. Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit low aqueous solubility?

A1: The limited aqueous solubility of these derivatives often stems from their molecular structure. The tetrahydroquinoline core is largely hydrophobic. The presence of a fluorine atom and a methyl group can further increase lipophilicity, as indicated by a predicted XLogP3 value of 2.7 to 2.8 for the parent compound, suggesting a preference for a non-aqueous environment. Strong intermolecular interactions in the solid crystal lattice can also contribute to poor solubility by making it energetically unfavorable for water molecules to surround and dissolve individual molecules of the compound.

Q2: What are the initial steps I should take to dissolve my this compound derivative for in vitro assays?

A2: A common starting point is to prepare a high-concentration stock solution in an organic co-solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a widely used initial choice due to its ability to dissolve a broad range of compounds.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a frequent issue known as "crashing out." It occurs because the overall solvent polarity increases dramatically upon dilution, reducing the solubility of your hydrophobic compound. Here are some troubleshooting steps:

  • Lower the final concentration: Your compound may be exceeding its solubility limit in the final aqueous medium.

  • Increase the co-solvent concentration: A slightly higher final concentration of the organic solvent (e.g., up to 1-2% DMSO, assay permitting) might maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiment.

  • Use a different co-solvent: Consider alternatives to DMSO such as ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Employ a solubilizing agent: Techniques like pH modification, cyclodextrin complexation, or the use of surfactants may be necessary.

Q4: How can pH adjustment improve the solubility of my this compound derivative?

A4: As a tetrahydroquinoline derivative, your compound is likely a weak base due to the nitrogen atom in the heterocyclic ring, with a predicted pKa around 5.15.[1] In an acidic solution (pH < pKa), the nitrogen can become protonated, forming a more soluble salt. Therefore, using an acidic buffer can significantly enhance aqueous solubility.

Q5: Are there potential downsides to using solubility-enhancing excipients in my experiments?

A5: Yes, it is crucial to consider that solubilizing agents can have their own biological effects. Therefore, it is essential to run proper vehicle controls in all experiments. This involves testing the effects of the solvent or excipient alone at the same concentration used to dissolve your test compound to ensure that the observed activity is from your derivative and not the formulation components.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of this compound derivatives.

Problem Possible Cause Suggested Solution
Compound will not dissolve in common organic solvents (e.g., DMSO, Ethanol). High crystallinity of the compound.- Use a broader range of solvents, including more polar options like DMF or NMP. - Gently warm the mixture while vortexing or sonicating. - Consider physical modification techniques like micronization to increase the surface area.
Compound dissolves in organic solvent but precipitates upon dilution in aqueous media. The compound's solubility in the final aqueous medium is exceeded.- Decrease the final concentration of the compound. - Increase the percentage of the organic co-solvent in the final solution (ensure it's compatible with your assay). - Explore other solubilization techniques such as pH adjustment, cyclodextrins, or surfactants.
Inconsistent results between experiments. Variability in compound solubilization or precipitation during the assay.- Prepare fresh stock solutions for each experiment. - Ensure complete dissolution of the stock solution before dilution. - Visually inspect for any precipitation before and during the experiment. - Consider using a more robust formulation, such as a cyclodextrin inclusion complex or a solid dispersion.
Loss of compound activity. The solubilization method may be degrading the compound.- Avoid harsh conditions like high temperatures or extreme pH if the compound is unstable. - Check the compatibility of your compound with the chosen excipients. - Analyze the compound's integrity after solubilization using techniques like HPLC.

III. Quantitative Data Summary

The following table presents hypothetical solubility data for a representative this compound derivative to illustrate the impact of different solubilization strategies. Note: This data is for illustrative purposes only.

Solvent/System Solubility (µg/mL) Fold Increase (vs. Water) Notes
Deionized Water1.51Very low intrinsic aqueous solubility.
Phosphate Buffered Saline (PBS) pH 7.41.81.2Minimal improvement at neutral pH.
0.1 M HCl (pH 1)150100Significant increase due to salt formation.
5% DMSO in Water2516.7Moderate improvement with a co-solvent.
10% Ethanol in Water1812Co-solvent effect.
5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water7550Encapsulation leads to enhanced solubility.
1% Tween® 80 in Water4026.7Surfactant-mediated micellar solubilization.

IV. Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Add excess compound: Add an excess amount of the this compound derivative to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analyze: Plot the solubility as a function of pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add excess compound: Add an excess amount of the derivative to each cyclodextrin solution and a control (water only).

  • Equilibrate: Shake the samples for 24-48 hours at a constant temperature.

  • Separate and quantify: Follow steps 4 and 5 from the pH-dependent solubility protocol.

  • Analyze: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the complexation efficiency.

V. Visualizations

experimental_workflow start Start: Low Solubility of Derivative co_solvent Attempt Dissolution in Co-solvent (e.g., DMSO) start->co_solvent check_solubility Soluble? co_solvent->check_solubility successful Proceed with Experiment (with vehicle control) check_solubility->successful Yes troubleshoot Troubleshoot Precipitation check_solubility->troubleshoot No ph_modification pH Modification troubleshoot->ph_modification cyclodextrin Cyclodextrin Complexation troubleshoot->cyclodextrin solid_dispersion Solid Dispersion troubleshoot->solid_dispersion characterize Characterize and Test Optimized Formulation ph_modification->characterize cyclodextrin->characterize solid_dispersion->characterize

Caption: Workflow for selecting a solubility enhancement strategy.

troubleshooting_pathway start Problem: Compound Precipitates Upon Dilution q1 {Is the final concentration too high?} start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 {Is co-solvent % too low?} q1->q2 No a2_yes Increase co-solvent % (check assay tolerance) q2->a2_yes Yes q3 {Is pH of media optimal?} q2->q3 No a3_yes Use acidic buffer (pH < pKa) q3->a3_yes Yes end Advanced Formulation Needed (e.g., Cyclodextrin) q3->end No

Caption: Decision tree for troubleshooting precipitation issues.

References

Validation & Comparative

A Comparative Analysis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-fluorinated 2-Methyl-1,2,3,4-tetrahydroquinolines

The strategic incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and its parent analog, 2-methyl-1,2,3,4-tetrahydroquinoline. While direct head-to-head experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes available physicochemical data and discusses the anticipated effects of fluorination based on established principles, supported by general experimental protocols.

Physicochemical Properties

The introduction of a fluorine atom at the 6-position of the 2-methyl-1,2,3,4-tetrahydroquinoline scaffold is expected to modulate its physicochemical properties. The table below summarizes key computed properties for both compounds, sourced from the PubChem database.

PropertyThis compound2-Methyl-1,2,3,4-tetrahydroquinoline
Molecular Formula C₁₀H₁₂FNC₁₀H₁₃N
Molecular Weight 165.21 g/mol [1]147.22 g/mol [2]
XLogP3 2.8[1]2.7[2]
Hydrogen Bond Donor Count 1[1]1[2]
Hydrogen Bond Acceptor Count 1[1]1[2]
Topological Polar Surface Area 12.0 Ų[1]12.0 Ų[2]
Complexity 160[1]133[2]

Data sourced from PubChem, based on computational models.

The substitution of a hydrogen atom with fluorine results in an increase in molecular weight. The predicted lipophilicity (XLogP3) is slightly higher for the fluorinated analog. This alteration in lipophilicity can influence a compound's solubility, membrane permeability, and binding to biological targets.

Impact of Fluorination on Performance

Metabolic Stability

The introduction of a fluorine atom, particularly on an aromatic ring, can significantly enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family. For a compound like 2-methyl-1,2,3,4-tetrahydroquinoline, aromatic hydroxylation is a potential metabolic pathway. The presence of a fluorine at the 6-position can block this metabolic "soft spot," potentially leading to a longer in vivo half-life and improved bioavailability.

Biological Activity

The electronic properties of fluorine can influence a compound's interaction with its biological target. As a highly electronegative atom, fluorine can alter the acidity or basicity of nearby functional groups and participate in hydrogen bonding or other non-covalent interactions within a protein's binding pocket. This can lead to changes in binding affinity and selectivity. The specific impact, whether an increase or decrease in activity, is highly dependent on the topology of the binding site and the nature of the interactions.

Experimental Protocols

To empirically determine the comparative performance of these two analogs, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of the test compounds.

Materials:

  • Test compounds (this compound and 2-Methyl-1,2,3,4-tetrahydroquinoline)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Prepare a stock solution of the test compounds and control compounds in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time to determine the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of the compounds to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds for a target receptor.

Materials:

  • Test compounds

  • A specific radioligand for the target receptor

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (specific to the receptor)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).

  • Allow the binding to reach equilibrium at a specific temperature for a defined period.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

G Figure 1: Comparative Evaluation Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline C Physicochemical Profiling (logP, pKa, Solubility) A->C D Metabolic Stability (Microsomes, Hepatocytes) A->D E Biological Activity (Receptor Binding, Enzyme Inhibition) A->E B 2-Methyl-1,2,3,4- tetrahydroquinoline B->C B->D B->E F Comparative Assessment of: - Lipophilicity - Metabolic Half-life - Binding Affinity (Ki) C->F D->F E->F

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated tetrahydroquinolines.

G Figure 2: Potential Metabolic Pathways cluster_0 2-Methyl-1,2,3,4-tetrahydroquinoline cluster_1 This compound A Parent Compound M1 Hydroxylated Metabolite A->M1 CYP-mediated hydroxylation B Fluorinated Analog M2 Metabolically More Stable B->M2 Blocked Pathway

Caption: Fluorination can block metabolic hydroxylation, potentially increasing stability.

References

A Comparative Guide to the Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a key structural motif found in various pharmacologically active compounds. Its synthesis is of significant interest to the medicinal chemistry community. This guide provides a comparative overview of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Doebner-von Miller Reaction & HydrogenationRoute 2: Reductive Amination
Starting Materials 4-Fluoroaniline, Crotonaldehyde4-Fluoroaniline, Crotonaldehyde
Key Intermediates 6-Fluoro-2-methylquinolineIn situ formed imine/enamine
Overall Yield ~55-65% (estimated for quinoline formation)Varies
Reaction Steps Two distinct stepsTypically a one-pot reaction
Catalysts Acid catalyst (e.g., HCl, ZnCl2), Hydrogenation catalyst (e.g., Ru/C, Pd/C)Reductive amination catalyst (e.g., acid catalyst and reducing agent)
Reaction Conditions High temperature for quinoline synthesis, pressure for hydrogenationVaries, can often be performed under milder conditions

Route 1: Doebner-von Miller Reaction Followed by Catalytic Hydrogenation

This classical and widely used approach involves a two-step sequence: the initial formation of the aromatic quinoline ring system, followed by its reduction to the desired tetrahydroquinoline.

Step 1: Synthesis of 6-Fluoro-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. In this case, 4-fluoroaniline reacts with crotonaldehyde in the presence of an acid catalyst to yield 6-fluoro-2-methylquinoline.

Experimental Protocol:

To a stirred solution of 4-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol, concentrated hydrochloric acid is added. The mixture is heated to reflux, and crotonaldehyde (1.1 equivalents) is added dropwise. The reaction mixture is maintained at reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 6-fluoro-2-methylquinoline. A patent for a similar synthesis of an isomeric fluoro-methylquinoline reported a yield of 62% for the cyclization step.[1]

Step 2: Catalytic Hydrogenation of 6-Fluoro-2-methylquinoline

The subsequent reduction of the formed 6-fluoro-2-methylquinoline to the corresponding tetrahydroquinoline can be achieved through catalytic hydrogenation.

Experimental Protocol:

6-Fluoro-2-methylquinoline (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure reactor. A catalytic amount of a hydrogenation catalyst (e.g., 5% Ru/C or Pd/C) is added to the solution. The reactor is then pressurized with hydrogen gas (typically 50-100 atm) and the mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours. Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

dot

Route1 cluster_0 Doebner-von Miller Reaction cluster_1 Catalytic Hydrogenation A 4-Fluoroaniline C 6-Fluoro-2-methylquinoline A->C Acid Catalyst, Heat B Crotonaldehyde B->C Acid Catalyst, Heat D 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline C->D H2, Catalyst (e.g., Ru/C)

Caption: Route 1: Two-step synthesis via Doebner-von Miller reaction and hydrogenation.

Route 2: One-Pot Reductive Amination

A more convergent approach involves the direct synthesis of the tetrahydroquinoline derivative from the same starting materials in a one-pot reaction. This method relies on the principles of reductive amination, where an amine and a carbonyl compound react to form an imine in situ, which is then reduced.

Experimental Protocol:

In a reaction vessel, 4-fluoroaniline (1 equivalent) and crotonaldehyde (1.1 equivalents) are dissolved in a suitable solvent. An acid catalyst is added to promote the formation of the enamine and subsequent cyclization. A reducing agent is then introduced to reduce the intermediate dihydroquinoline species to the final tetrahydroquinoline. The reaction is stirred at a specified temperature for a duration determined by reaction monitoring. After completion, the reaction is worked up by quenching the reducing agent, neutralizing the acid, and extracting the product. Purification is typically performed by column chromatography.

dot

Route2 cluster_0 One-Pot Reductive Amination A 4-Fluoroaniline C [Intermediate Imine/Enamine] A->C Acid Catalyst B Crotonaldehyde B->C Acid Catalyst D 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline C->D Reducing Agent

Caption: Route 2: One-pot synthesis via reductive amination.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for multi-step versus one-pot procedures. Route 1, being a more established and stepwise method, may offer more straightforward optimization and troubleshooting. Route 2, on the other hand, presents the advantage of process intensification and potentially milder reaction conditions, which are favorable from a green chemistry perspective. The provided experimental protocols serve as a foundation for further investigation and optimization in the laboratory.

References

A Comparative Analysis of the Biological Activity of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the (R) and (S) isomers of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key chiral intermediate in the synthesis of advanced fluoroquinolone antibiotics. Experimental evidence highlights a significant stereoselectivity in the antibacterial efficacy of derivatives containing this core structure, with the (S)-enantiomer demonstrating markedly superior potency.

Key Findings on Stereoselective Activity

Research into the antibacterial properties of tricyclic quinolone agents derived from the enantiomers of a closely related compound, 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, has established that the stereochemistry at the chiral center is a critical determinant of biological activity. A pivotal study revealed that the (S)-isomer of the resulting quinolone is substantially more active as an antibacterial agent than its corresponding (R)-isomer.[1][2] This finding underscores the importance of chirality in the design and synthesis of new fluoroquinolone antibiotics.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for fluoroquinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death.

The differential activity observed between the (S) and (R) isomers is attributed to the stereospecific interactions with the enzyme-DNA complex. It is hypothesized that the spatial arrangement of the methyl group in the (S)-enantiomer allows for a more favorable binding orientation within the active site of DNA gyrase and topoisomerase IV, leading to enhanced inhibitory activity.

Experimental Protocols

To determine and compare the biological activities of the this compound isomers, the following experimental methodologies are typically employed:

Chiral Separation of Isomers

The (R) and (S) enantiomers of this compound are first separated from the racemic mixture. A common method involves the formation of diastereomeric salts using a chiral resolving agent, such as O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA). These diastereomers, possessing different physical properties, can then be separated by techniques like fractional crystallization or chromatography. Subsequent removal of the resolving agent yields the pure enantiomers.

Antibacterial Susceptibility Testing: Broth Microdilution Assay

The antibacterial activity of each isomer is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this assessment.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The purified (R) and (S) isomers are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

To confirm the mechanism of action, the inhibitory effect of each isomer on the activity of DNA gyrase and topoisomerase IV can be evaluated using in vitro enzyme assays.

DNA Gyrase Supercoiling Assay Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), DNA gyrase enzyme, ATP, and an appropriate buffer system.

  • Addition of Inhibitors: Varying concentrations of the (R) and (S) isomers are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for the supercoiling of the plasmid DNA by the enzyme.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The extent of DNA supercoiling is visualized, and the concentration of the isomer that inhibits 50% of the supercoiling activity (IC50) is determined.

Topoisomerase IV Decatenation Assay Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme, ATP, and a suitable buffer.

  • Addition of Inhibitors: Different concentrations of the (R) and (S) isomers are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow the decatenation of the kDNA by the enzyme.

  • Analysis: The reaction products are separated by agarose gel electrophoresis. The amount of decatenated DNA is quantified, and the IC50 value for each isomer is calculated.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in comparing the biological activity of the this compound isomers, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_testing Biological Activity Testing cluster_results Comparative Analysis racemic Racemic 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline separation Chiral Separation (e.g., Diastereomeric Salt Crystallization) racemic->separation r_isomer (R)-Isomer separation->r_isomer Isolate s_isomer (S)-Isomer separation->s_isomer Isolate mic_test Antibacterial Susceptibility (Broth Microdilution MIC Assay) r_isomer->mic_test enzyme_assay Enzyme Inhibition Assays (DNA Gyrase & Topoisomerase IV) r_isomer->enzyme_assay s_isomer->mic_test s_isomer->enzyme_assay comparison Comparison of MIC & IC50 Values mic_test->comparison enzyme_assay->comparison

Fig. 1: Experimental workflow for comparing isomer activity.

signaling_pathway cluster_drug Fluoroquinolone Action cluster_enzyme Bacterial DNA Replication Machinery cluster_process Cellular Processes s_isomer (S)-Isomer (Active) dna_gyrase DNA Gyrase s_isomer->dna_gyrase Inhibits topo_iv Topoisomerase IV s_isomer->topo_iv Inhibits r_isomer (R)-Isomer (Less Active) dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Fig. 2: Mechanism of action for the active (S)-isomer.

References

Navigating the Analytical Landscape for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is a cornerstone of the research and development process. This guide provides a comparative overview of analytical methodologies applicable to the quantification and characterization of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various biologically active molecules. Due to a scarcity of publicly available, fully validated analytical methods specifically for this compound, this guide draws upon established and validated methods for structurally similar compounds, namely other fluorinated quinolones and aromatic amines. The principles and data presented herein offer a strong foundation for the development and validation of analytical procedures for this compound.

Comparison of Analytical Techniques

The primary analytical techniques suitable for the analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For the separation of its enantiomers, Chiral Supercritical Fluid Chromatography (SFC) presents a highly efficient alternative.

ParameterHPLC-UVLC-MS/MSChiral SFC
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio.Separation of enantiomers using a chiral stationary phase with supercritical CO2 as the primary mobile phase.
Selectivity Moderate; may be susceptible to interference from co-eluting impurities with similar UV spectra.High; provides structural information and can distinguish between compounds with the same retention time but different masses.High for enantiomers; separates mirror-image isomers.
Sensitivity Good; typically in the µg/mL to high ng/mL range.Excellent; capable of detecting compounds in the low ng/mL to pg/mL range.Good; sensitivity is dependent on the detector used (e.g., UV, MS).
Quantitative Accuracy & Precision High, with proper validation.High, with the use of appropriate internal standards.High for the determination of enantiomeric purity.
Typical Application Purity assessment, content uniformity, and routine quality control of bulk drug substances and formulations.Bioanalysis (quantification in biological matrices), impurity profiling, and metabolite identification.Determination of enantiomeric excess (ee) and chiral purity of drug intermediates and final products.
Instrumentation Cost LowerHigherHigher

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and Chiral SFC, adapted from methods for analogous compounds.

Reversed-Phase HPLC-UV Method for Quantification

This protocol is based on established methods for the analysis of fluorinated quinolone antibiotics and aromatic amines.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to prepare calibration standards and quality control samples at the desired concentrations.

Validation Parameters (Hypothetical Data for a Closely Related Compound):

ParameterResult
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
LC-MS/MS Method for Trace Level Quantification

This protocol is designed for high-sensitivity analysis, particularly relevant for bioanalytical studies or trace impurity analysis.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Precursor ion (e.g., [M+H]⁺ for this compound) and a specific product ion would be monitored.

  • Internal Standard: A stable isotope-labeled analog is recommended for highest accuracy.

Validation Parameters (Hypothetical Data for a Closely Related Compound):

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.998)
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 15% (at LLOQ), < 10% (other concentrations)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

This protocol outlines a method for separating the enantiomers of this compound, which is crucial as different enantiomers can have distinct pharmacological activities.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or MS detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column)

Chromatographic Conditions:

  • Mobile Phase: Supercritical Carbon Dioxide (CO₂) with a co-solvent (e.g., Methanol or Ethanol with a basic additive like diethylamine).

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 100-150 bar

  • Column Temperature: 35-40 °C

  • Detection: UV at 254 nm or MS detection.

Sample Preparation:

  • Dissolve the racemic mixture in the co-solvent to a suitable concentration.

Validation Parameters:

  • Resolution (Rs): > 1.5 between the two enantiomeric peaks.

  • Enantiomeric Purity Determination: The method should be validated for linearity and accuracy in determining the percentage of the minor enantiomer in the presence of the major enantiomer.

Visualizing Analytical Workflows

Understanding the logical flow of analytical method development and validation is critical. The following diagrams, generated using Graphviz, illustrate these processes.

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Application A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC, LC-MS, etc.) A->B C Screening of Columns & Mobile Phases B->C D Optimization of Chromatographic Conditions C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J L System Suitability Testing (SST) J->L K Sample Analysis L->K

Caption: Workflow for analytical method development and validation.

Chiral_Separation_Workflow A Racemic Mixture of 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline B Chiral SFC Method Development A->B C Screening of Chiral Stationary Phases (CSPs) B->C D Optimization of Mobile Phase (Co-solvent & Additive) C->D E Method Validation for Enantiomeric Purity D->E F Resolution (Rs > 1.5) E->F G Quantification of Enantiomers E->G H Determination of Enantiomeric Excess (ee) G->H

Caption: Workflow for chiral separation method development.

A Comparative Analysis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and Other Quinoline Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and other quinoline derivatives, focusing on their antibacterial performance. The information is supported by experimental data from various studies, with detailed methodologies for key experiments provided.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and, most notably, antibacterial effects.[3][4][5] The introduction of a fluorine atom at the C-6 position of the quinoline ring, a hallmark of the fluoroquinolone class of antibiotics, has been a pivotal strategy in enhancing antibacterial potency and pharmacokinetic properties.[6][7] This guide benchmarks this compound, a key intermediate in the synthesis of antibacterial agents like (S)-flumequine, against other quinoline derivatives to highlight structure-activity relationships and comparative efficacy.[8][9]

Comparative Antibacterial Activity

The antibacterial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, compiled from multiple studies.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Fluoroquinolone Derivatives

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Ciprofloxacin0.125 - 80.013 - 10.15 - >32[10]
Levofloxacin0.06 - >8.0≤ 0.06 - 20.5 - >512[10]
Moxifloxacin0.064 - 0.54 - 81 - >32[10]
Gatifloxacin0.12 - 0.50.03 - 0.120.5 - 2
Sparfloxacin0.05 - 0.20.05 - 0.20.5 - 2

Table 2: Antibacterial Activity (MIC in µg/mL) of Other Quinoline Derivatives

Compound/Derivative ClassStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
Quinoline-2-one derivative 6c0.75 (MRSA)---[11]
Quinoline-based hydroxyimidazolium hybrid 7b2--50[11]
Quinoline derivative 61.5 (MRSA)---[11]
Generic Quinoline Derivatives-3.12 - 503.12 - 503.12 - 50[11]
Quinoline-Sulfonamide Hybrid QS3--12864[12]

Experimental Protocols

The determination of antibacterial activity for quinoline derivatives relies on standardized in vitro susceptibility testing methods. Below are detailed methodologies for key experiments commonly cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.

  • Preparation of Materials:

    • 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Stock solution of the test quinoline derivative (e.g., in DMSO).

    • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

    • Positive control (a known antibiotic) and negative control (broth and solvent).

  • Procedure:

    • Prepare serial two-fold dilutions of the quinoline derivative stock solution in the broth within the wells of the 96-well plate.

    • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control well (broth with inoculum and a standard antibiotic) and a negative control well (broth with inoculum and the solvent used for the test compound). A sterility control well (broth only) should also be included.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11][13]

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Materials:

    • Mueller-Hinton Agar (MHA) plates.

    • Standardized microbial inoculum (0.5 McFarland standard).

    • Sterile cork borer (6-8 mm diameter).

    • Solution of the quinoline derivative at a known concentration.

  • Procedure:

    • A standardized bacterial inoculum is uniformly swabbed onto the surface of an MHA plate.

    • Wells are created in the agar using a sterile cork borer.

    • A defined volume of the quinoline derivative solution is added to each well.

    • The plates are incubated at 35-37°C for 16-24 hours.

    • The diameter of the zone of no bacterial growth around each well (zone of inhibition) is measured in millimeters.[11]

DNA Gyrase Inhibition Assay

Fluoroquinolones are known to exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, DTT, spermidine, and bovine serum albumin.

  • Enzyme and Substrate: Add purified DNA gyrase (subunits A and B) and relaxed plasmid DNA (e.g., pBR322) to the reaction mixture.

  • Inhibitor: Add varying concentrations of the quinoline derivative to be tested.

  • Incubation: Incubate the reaction mixture at 25-37°C for a specified time (e.g., 60 minutes).

  • Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed by the decrease in the amount of supercoiled DNA compared to the control without the inhibitor.[14][15]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare Quinoline Stock Solution serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_media Prepare Growth Medium (MHB) prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA_Gyrase_Inhibition cluster_process DNA Replication Process cluster_inhibition Inhibition by Fluoroquinolones DNA Bacterial DNA Relaxed_DNA Relaxed DNA DNA->Relaxed_DNA Replication Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Action Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Cell_Division Cell Division Replication_Fork->Cell_Division Successful Replication Fluoroquinolone 6-Fluoro-2-methyl-1,2,3,4- tetrahydroquinoline Derivative Block Inhibition Fluoroquinolone->Block DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Block Block->Relaxed_DNA Prevents Supercoiling Block->Replication_Fork Halts Replication

Mechanism of action for fluoroquinolone antibiotics.

Conclusion

The available data indicates that quinoline derivatives, particularly those with fluorine substitutions, are a promising class of antibacterial agents. While direct comparative data for this compound is limited in publicly accessible literature, its role as a precursor to potent fluoroquinolones underscores its importance. The structure-activity relationships of fluoroquinolones consistently highlight the significance of the C-6 fluoro substituent for enhanced antibacterial activity. Further head-to-head comparative studies are warranted to precisely position the performance of this compound and its direct derivatives against established and emerging quinolone-based antibiotics. The provided experimental protocols offer a standardized framework for conducting such comparative evaluations.

References

Structure-activity relationship (SAR) studies of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted 1,2,3,4-tetrahydroquinoline analogs. Due to a lack of comprehensive studies on 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline specifically, this guide synthesizes findings from broader SAR studies on substituted tetrahydroquinolines, focusing on their anticancer and G-protein coupled receptor (GPCR) modulatory activities.

Anticancer Activity of Tetrahydroquinoline Derivatives

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.

Table 1: In Vitro Cytotoxicity of Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives [1][2]

CompoundRArCell LineIC50 (µM)
4 HPhenylHeLa>100
PC3>100
5 6-CH3PhenylHeLa43.26
PC340.11
6 6-OCH3PhenylHeLa38.15
PC335.23
11 H3,4-(OCH2O)PhHeLa35.48
PC334.34
12 6-CH33,4-(OCH2O)PhHeLa32.11
PC331.37
13 6-OCH33,4-(OCH2O)PhHeLa8.3
PC315.2
17 H-HeLa>100
PC3>100
18 6-CH3-HeLa13.15
PC325.41

Note: The above data is a selection from a broader study for illustrative purposes. For complete details, please refer to the cited literature.

The SAR studies on these anticancer agents indicate that 2-arylquinoline derivatives generally exhibit a better activity profile compared to 2-acetamido-2-methyl-tetrahydroquinolines.[1] Specifically, substitutions at the C-6 position of the quinoline ring and the nature of the 2-aryl substituent significantly influence the cytotoxic activity against HeLa and PC3 cell lines.[1][2]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic potential of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a density of 2.5 x 10^4 cells/mL in a volume of 90 µL and incubated for 24 hours in a 5% CO2 incubator at 37°C.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 24-72 hours.[3][4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

G-Protein Coupled Receptor (GPCR) Modulation

Tetrahydroquinoline and its analogs are known to interact with various GPCRs, including dopamine receptors. Their activity is often assessed using radioligand binding assays and functional assays like the GTPγS binding assay.

Experimental Workflow for GPCR Activity Assessment

GPCR_Workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS Binding Assay b1 Membrane Preparation (with target receptor) b2 Incubation with Radioligand & Competitor b1->b2 b3 Separation of Bound & Unbound Ligand b2->b3 b4 Quantification of Bound Radioligand b3->b4 b5 Data Analysis (Ki determination) b4->b5 f1 Membrane Preparation (with receptor & G-protein) f2 Incubation with [35S]GTPγS & Agonist f1->f2 f3 Separation of Bound & Unbound [35S]GTPγS f2->f3 f4 Quantification of Bound [35S]GTPγS f3->f4 f5 Data Analysis (EC50, Emax determination) f4->f5

Caption: Workflow for assessing GPCR ligand binding and functional activity.

Dopamine Receptor Binding Assay Protocol

This assay determines the affinity of a test compound for dopamine receptors by measuring its ability to compete with a radiolabeled ligand.[5]

  • Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from cells or tissues expressing the target receptor.[5]

  • Competitive Binding: In a 96-well plate, the membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone) and varying concentrations of the unlabeled test compound.[6] Non-specific binding is determined in the presence of a high concentration of a known standard ligand (e.g., 1 µM Haloperidol).[6]

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer.[5]

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.[5]

  • Data Analysis: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value obtained from the competition curve.

GTPγS Binding Assay Protocol

This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist binding.[7][8][9]

  • Membrane Preparation: Membranes expressing the GPCR of interest and the associated G-proteins are prepared.[7]

  • Assay Setup: In a 96-well plate, membranes are incubated with GDP, varying concentrations of the test agonist, and for non-specific binding, an excess of unlabeled GTPγS.[7]

  • Initiation of Reaction: The reaction is initiated by adding [³⁵S]GTPγS.[7]

  • Incubation: The plate is incubated at 30°C for 60 minutes.[7]

  • Filtration: The reaction is terminated by rapid filtration through a filter plate, followed by washing with cold buffer.[7]

  • Quantification: After drying the filter plate, a scintillation cocktail is added, and the radioactivity is measured.[7]

  • Data Analysis: The agonist-stimulated [³⁵S]GTPγS binding is determined, and EC50 and Emax values are calculated from the dose-response curves.

Signaling Pathways

Many tetrahydroquinoline analogs exert their effects by modulating GPCR signaling pathways. The activation of a G-protein-coupled receptor initiates a cascade of intracellular events.

Simplified GPCR Signaling Cascade

GPCR_Signaling Ligand Ligand (e.g., Tetrahydroquinoline analog) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Overview of a G-protein coupled receptor (GPCR) signaling pathway.

References

A Comparative Guide to In Vitro and In Vivo Studies of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological evaluation of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline derivatives and structurally related compounds, focusing on their anticancer, neuroprotective, and antimicrobial activities. Due to the limited availability of comprehensive studies directly comparing in vitro and in vivo data for this specific class of molecules, this document synthesizes findings from various sources to offer a broader perspective for researchers in the field.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from in vitro and in vivo studies of various quinoline and tetrahydroquinoline derivatives. This data is intended to provide a comparative framework for assessing the potential of this compound derivatives.

Table 1: In Vitro Cytotoxicity of Quinoline and Tetrahydroquinoline Derivatives
Compound/Derivative ClassCell LineCancer TypeAssayIC50 (µM)
Tetrahydroquinolinones HCT-116Colon CancerMTT-
Compound 20dHCT-116Colon CancerMTTMicromolar concentrations
Pyrano[3,2-c]quinoline Analogues HCT-116Colon CancerCytotoxicity-
Compound 4cHCT-116Colon CancerCytotoxicityPotent activity
2,4-Disubstituted quinoline derivatives SF-295, HCT-8, HL-60CNS, Colon, LeukemiaMTT0.314 - 4.65 µg/cm³[1]
2-oxoquinoline derivatives Various tumor cell linesVariousMTT4.4 - 8.7[1]
Quinoline derivative (91b1) A549, AGS, KYSE150, KYSE450Lung, Gastric, EsophagealMTS9.85, 10.15, 9.50, 10.33
Tetrahydroquinoline derivative 15 MCF-7, HepG-2, A549Breast, Liver, Lung-15.16, 18.74, 18.68[2]
Table 2: In Vivo Efficacy of Tetrahydroquinoline and Related Derivatives
Compound/Derivative ClassAnimal ModelDisease ModelDosageEfficacy
Pyrano[3,2-c]quinoline Analogue (4c) SCID MiceHCT-116 Tumor XenograftNot specified23% tumor growth inhibition
Quinoline Derivative (91b1) Nude MiceKYSE450 Xenograft50 mg/kgSignificant reduction in tumor size[3]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) RatsRotenone-induced Parkinson's Disease25 & 50 mg/kgSignificant decrease in oxidative stress, normalized chaperone-like activity, and lower apoptosis intensity[4]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) MouseE. coli infection50-160 mg/kgED50 of 50-160 mg/kg[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines representative experimental protocols for key in vitro and in vivo assays used in the evaluation of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with vehicle (e.g., DMSO) and untreated cells are included. The plates are incubated for 48-72 hours.[1]

  • MTT Addition: A stock solution of MTT (5 mg/mL in PBS) is prepared. After the treatment period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[1]

In Vivo Tumor Xenograft Model in Mice

This model is widely used to evaluate the anticancer efficacy of novel compounds in a living organism.

  • Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu) or SCID mice, typically 4-6 weeks old, are used.[3][7]

  • Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in a suitable medium like HBSS) is implanted subcutaneously into the flank of each mouse.[3][8]

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., ~50–150 mm³).[3]

  • Treatment Administration: Mice are randomized into control and treatment groups. The test compound is administered at a specified dosage and schedule (e.g., intraperitoneally or orally).[3]

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., every other day) with calipers, and the tumor volume is calculated using the formula: Volume = (width)² x length/2.[7]

  • Endpoint: At the end of the treatment period, animals are euthanized, and tumors are excised for further analysis, such as weight measurement and histological examination.[3]

Rotenone-Induced Parkinson's Disease Model in Rats

This model is used to study the neuroprotective effects of compounds against Parkinson's-like pathology.

  • Animal Model: Male Wistar or Lewis rats are commonly used.[9]

  • Induction of Parkinsonism: Rotenone, a mitochondrial complex I inhibitor, is administered to the animals. This can be done via daily intraperitoneal injections (e.g., 2.5 mg/kg) or subcutaneous implantation of an osmotic minipump delivering a continuous dose (e.g., 2 mg/kg/day).[10][11]

  • Treatment: The test compound is administered to the treatment group at specified doses. A control group receives the vehicle, and a positive control group may receive a known neuroprotective agent like rasagiline.[4]

  • Behavioral Assessment: Motor coordination and activity are assessed using tests such as the open field test or rotarod test.[10]

  • Neurochemical and Histological Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., striatum and substantia nigra) are collected. Analyses may include measuring dopamine levels and its metabolites, assessing oxidative stress markers, and histological examination for neuronal loss (e.g., tyrosine hydroxylase staining).[4][10]

Murine Bacterial Infection Model

This model is essential for evaluating the in vivo efficacy of new antimicrobial agents.

  • Bacterial Strain: A clinically relevant bacterial strain, such as Staphylococcus aureus or Escherichia coli, is used.[5][12]

  • Infection Method: Mice are infected via a relevant route, such as intraperitoneal injection for systemic infection, intramuscular injection in the thigh for a localized infection, or subcutaneous implantation of a colonized catheter for a biofilm-related infection.[12][13][14]

  • Treatment: The test compound is administered at different doses and schedules. A control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoint is often the reduction in bacterial load in target tissues (e.g., blood, spleen, or thigh muscle), which is determined by colony-forming unit (CFU) counts. In some models, survival of the animals is the key outcome.[12]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by fluoroquinolone derivatives and a general workflow for drug evaluation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_screening Initial Screening (e.g., Cytotoxicity Assays) mechanism_studies Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) invitro_screening->mechanism_studies Identify Hits animal_model Animal Model Development (e.g., Xenograft, Disease Induction) mechanism_studies->animal_model Promising Candidates efficacy_testing Efficacy & Toxicity Testing animal_model->efficacy_testing pk_pd Pharmacokinetics/ Pharmacodynamics efficacy_testing->pk_pd Lead Optimization clinical_trials Clinical Trials pk_pd->clinical_trials Preclinical Candidate

General workflow for the evaluation of novel therapeutic compounds.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Tetrahydroquinoline Derivative Inhibitor->PI3K Inhibitor->mTORC1

The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor Fluoroquinolone Derivative Inhibitor->Raf

The MAPK/ERK signaling pathway, involved in cell proliferation.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Inhibitor Fluoroquinolone Derivative Inhibitor->IKK

The NF-κB signaling pathway, a key regulator of inflammation.

References

Unveiling the Cross-Reactivity Profile of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the off-target interactions of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-based compounds reveals a landscape of potential polypharmacology. This guide provides a comparative overview of their cross-reactivity, supported by available experimental data, to inform researchers and drug development professionals on the selectivity of this privileged scaffold.

The this compound core is a versatile scaffold utilized in the development of therapeutic agents targeting a range of biological entities, from antibacterial agents to modulators of intracellular signaling pathways. While often optimized for a specific primary target, understanding the cross-reactivity of these compounds is crucial for predicting potential off-target effects and identifying opportunities for drug repurposing. This guide summarizes the available data on the interaction of these compounds with various biological targets, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

While comprehensive cross-reactivity screening data for a broad panel of this compound-based compounds against a wide array of receptors, enzymes, and ion channels remains limited in publicly available literature, several studies provide insights into their activity at specific targets.

One area of investigation has been their role as inhibitors of the Exchange Protein directly activated by cAMP (EPAC). A study focused on the structure-activity relationship of tetrahydroquinoline analogs as EPAC inhibitors utilized this compound as a foundational chemical starting point for the synthesis of a focused library of compounds.[1] The inhibitory activity of these derivatives on EPAC1 was evaluated, providing valuable data on their potential to modulate this key signaling protein.

Furthermore, the this compound scaffold is a key intermediate in the synthesis of the antibacterial agent (S)-flumequine, highlighting its established role in targeting bacterial enzymes.[2] Additionally, a derivative of this scaffold has been identified as a potent agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, although this particular compound exhibited rapid degradation in plasma.

The following table summarizes the biological activities of selected this compound derivatives based on available literature.

Compound IDTargetAssay TypeActivity (IC50/EC50)Reference
Analog 6EPAC1Guanine Nucleotide Exchange Factor (GEF) Activity Assay> 50 µM[1]
Analog 7EPAC1Guanine Nucleotide Exchange Factor (GEF) Activity Assay> 50 µM[1]
Analog 9EPAC1Guanine Nucleotide Exchange Factor (GEF) Activity Assay> 50 µM[1]
(S)-flumequineBacterial Gyrase/Topoisomerase IVAntibacterial AssaysVaries by bacterial strain[2]
(S)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(isoquinolin-5-yloxy)ethanone (3)TGR5Functional Agonist AssayNot specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays relevant to the assessment of the biological activity of this compound-based compounds.

EPAC1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay is designed to measure the ability of a compound to inhibit the activation of EPAC1.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (BODIPY-GDP) for GTP on the Rap1 protein, a downstream target of EPAC. Inhibition of EPAC1 by a test compound will result in a decrease in the rate of this exchange.

Materials:

  • Recombinant human EPAC1 protein

  • Rap1b protein

  • BODIPY-FL-GDP

  • GTP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Procedure:

  • Prepare a reaction mixture containing EPAC1, Rap1b, and BODIPY-FL-GDP in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. A DMSO control is included.

  • Initiate the exchange reaction by adding GTP to all wells.

  • Monitor the decrease in fluorescence polarization or intensity over time using a plate reader. The rate of GDP/GTP exchange is proportional to the change in fluorescence.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[1]

Radioligand Binding Assay for GPCRs (General Protocol)

This protocol provides a general framework for assessing the binding affinity of compounds to a G-protein coupled receptor (GPCR) of interest.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-ligand)

  • Non-labeled ("cold") ligand for determining non-specific binding

  • Assay buffer (receptor-specific)

  • Test compounds

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • For total binding, incubate membranes with only the radiolabeled ligand.

  • For non-specific binding, incubate membranes with the radiolabeled ligand and a high concentration of the cold ligand.

  • After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language.

Generic GPCR Signaling Pathway

This diagram illustrates a simplified, generic signaling cascade initiated by the activation of a G-protein coupled receptor.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., Tetrahydroquinoline derivative) GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines a typical workflow for assessing the cross-reactivity of a compound library.

Cross_Reactivity_Workflow Compound_Library Compound Library (6-Fluoro-2-methyl-1,2,3,4- tetrahydroquinoline derivatives) Primary_Screen Primary Screen (e.g., Single high concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Data_Analysis Data Analysis & Selectivity Profiling Dose_Response->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for compound cross-reactivity screening.

References

A Comparative Guide to the Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic pathways and workflow.

Method 1: Electrocatalytic Hydrogenation of 6-Fluoro-2-methylquinoline

This method utilizes a fluorine-modified cobalt catalyst for the electrocatalytic hydrogenation of the corresponding quinoline precursor using water as the hydrogen source. This approach offers a green and efficient route to the desired tetrahydroquinoline.

Experimental Protocol

Materials:

  • 6-Fluoro-2-methylquinoline

  • Potassium hydroxide (KOH)

  • Dioxane

  • Dodecane (internal standard)

  • Deionized water

  • Fluorine-modified cobalt (Co-F) electrode (working electrode)

  • Platinum foil (counter electrode)

  • Saturated calomel electrode (SCE, reference electrode)

Procedure:

  • A three-electrode system is assembled in a divided electrochemical cell. The working electrode is a fluorine-modified cobalt catalyst, the counter electrode is a platinum foil, and the reference electrode is a saturated calomel electrode.

  • The electrolyte is a mixed solution of 1.0 M KOH and dioxane (6:1 v/v, 7 mL).

  • 6-Fluoro-2-methylquinoline (0.2 mmol, 28.57 mmol L⁻¹) is added to the electrolyte.

  • The electrocatalytic hydrogenation is carried out at a constant potential of -1.1 V vs. SCE at room temperature.

  • The reaction progress is monitored by gas chromatography (GC) using dodecane as an internal standard.

  • Upon completion of the reaction (typically 12 hours), the mixture is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Note: While the specific yield for this compound is not explicitly reported in the provided source, the conversion of the closely related 6-fluoroquinoline to 6-fluoro-1,2,3,4-tetrahydroquinoline was 80.5%[1]. Isolated yields for similar substituted quinolines using this method were in the range of 85-90%[1].

Method 2: Reductive Amination of 4-(4-Fluorophenyl)-2-butanone

This classical approach involves the formation of an imine from a suitable ketone precursor and ammonia, followed by in-situ reduction to the desired tetrahydroquinoline.

Experimental Protocol

Materials:

  • 4-(4-Fluorophenyl)-2-butanone

  • Ammonia (e.g., as ammonium acetate or a solution in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Methanol or other suitable solvent

  • Acetic acid (optional, as a catalyst for imine formation)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether or other extraction solvent

Procedure:

  • To a solution of 4-(4-Fluorophenyl)-2-butanone (1 equivalent) in methanol, add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature.

  • After stirring for a designated time (e.g., 1-2 hours) to allow for imine formation, the reducing agent (e.g., sodium cyanoborohydride, 1.5-2 equivalents) is added portion-wise.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • The reaction is quenched by the addition of water.

  • The pH of the solution is adjusted to acidic (pH ~2) with hydrochloric acid.

  • The aqueous layer is washed with diethyl ether to remove any unreacted ketone.

  • The aqueous layer is then basified (pH ~10) with sodium hydroxide.

  • The product is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • The crude this compound is then purified by column chromatography or distillation.

Quantitative Data Summary

ParameterMethod 1: Electrocatalytic HydrogenationMethod 2: Reductive Amination
Starting Material 6-Fluoro-2-methylquinoline4-(4-Fluorophenyl)-2-butanone
Key Reagents Co-F catalyst, KOH, DioxaneAmmonia source, Reducing agent
Reaction Conditions Room temperature, -1.1 V vs. SCERoom temperature
Reported Yield High conversion (est. >80%)[1]Not specified, typically moderate to high
Purity High after chromatographyHigh after chromatography/distillation
Green Chemistry Aspects Uses water as H₂ source, ambient temp.Can use milder reducing agents
Scalability Potentially scalableWell-established and scalable

Visualizations

Logical Workflow for Method Comparison

G cluster_0 Phase 1: Literature Review & Method Selection cluster_1 Phase 2: Protocol Extraction & Data Compilation cluster_2 Phase 3: Comparative Analysis & Reporting A Identify Published Syntheses of This compound B Select Two Distinct Methodologies: - Electrocatalytic Hydrogenation - Reductive Amination A->B C Extract Detailed Experimental Protocols B->C D Gather Quantitative Data: Yields, Purity, Reaction Conditions C->D E Create Comparative Data Table D->E G Compile Final Comparison Guide E->G F Generate Visualizations: - Workflow Diagram - Reaction Pathways F->G

Caption: Workflow for comparing synthetic methods.

Reaction Pathway: Electrocatalytic Hydrogenation

G reactant 6-Fluoro-2-methylquinoline product This compound reactant->product Electrocatalytic Hydogenation reagents + H₂ (from H₂O) Co-F Catalyst, -1.1 V

Caption: Electrocatalytic hydrogenation pathway.

Reaction Pathway: Reductive Amination

G reactant 4-(4-Fluorophenyl)-2-butanone intermediate Imine Intermediate reactant->intermediate Imine Formation product This compound intermediate->product Reduction reagents1 + NH₃ reagents2 + [H] (e.g., NaBH₃CN)

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry, and its synthesis through the catalytic hydrogenation of 6-fluoro-2-methylquinoline has been approached with a variety of catalytic systems. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison of Catalysts

The selection of a catalyst for the synthesis of this compound is a critical step that influences yield, enantioselectivity (for asymmetric synthesis), and process efficiency. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemCatalyst TypeSubstrateH-SourceTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
[Ir(COD)Cl]₂/(S)-SegPhos/I₂Homogeneous6-Fluoro-2-methylquinolineHantzsch EsterRoom Temp.20-90-86
Monoamine oxidase (from Pseudomonas monteilii)Biocatalyst(rac)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolineAir37->99 (for R-enantiomer)>99
Fluorine-modified CobaltHeterogeneous (Electrocatalysis)6-FluoroquinolineH₂OAmbient-80.5 (conversion)N/A
Raney NickelHeterogeneousQuinolines (general)H₂--up to 99N/A
Pyrolyzed Cobalt-Salen ComplexHeterogeneousQuinolines (general)H₂10016HighN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the implementation of these synthetic routes.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

This method utilizes a homogeneous iridium catalyst for the asymmetric transfer hydrogenation of 6-fluoro-2-methylquinoline.

Catalyst Preparation: A mixture of [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol) and (S)-SegPhos (3.4 mg, 0.0055 mmol) in a suitable solvent (1 mL) is stirred at room temperature for 10 minutes in a Schlenk tube. Subsequently, I₂ (3.2 mg, 0.0125 mmol) is added, and the mixture is stirred for an additional 10 minutes.

Reaction Procedure: To the prepared catalyst solution, 6-fluoro-2-methylquinoline (0.25 mmol) and Hantzsch dihydropyridine (0.50 mmol) are added. The resulting mixture is stirred at room temperature for 20–90 hours. The reaction progress is monitored by TLC analysis. Upon completion, the solvent is removed under reduced pressure to yield the product.[1]

Biocatalytic Kinetic Resolution

This enzymatic approach is employed for the kinetic resolution of racemic this compound to obtain the (R)-enantiomer with high purity.

Reaction Setup: The reaction is carried out using a monoamine oxidase from Pseudomonas monteilii ZMU-T01 in an aqueous buffer solution.

Reaction Conditions: The racemic substrate is incubated with the enzyme at 37°C and a pH of 7.5. The reaction proceeds as an enantioselective oxidation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[2]

Electrocatalytic Hydrogenation with a Fluorine-Modified Cobalt Catalyst

This method employs a heterogeneous cobalt catalyst for the electrocatalytic hydrogenation of quinolines using water as the hydrogen source. While the specific data is for 6-fluoroquinoline, the method is applicable to substituted quinolines.

Catalyst Synthesis: A fluorine-modified cobalt catalyst is synthesized via the electroreduction of a Co(OH)F precursor.

Reaction Procedure: The electrocatalytic hydrogenation is performed in an electrochemical cell with the fluorine-modified cobalt catalyst as the cathode. The reaction is conducted at ambient temperature and pressure with water serving as the hydrogen donor. This sustainable method avoids the use of high-pressure hydrogen gas.[3]

Visualizing the Experimental Workflow

To provide a clear overview of a typical synthesis process, the following diagram illustrates the key steps in a catalytic hydrogenation reaction.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Catalyst System reactor Reaction Vessel catalyst->reactor substrate 6-Fluoro-2-methylquinoline substrate->reactor h_source Hydrogen Source (H₂ or Transfer Agent) h_source->reactor solvent Solvent solvent->reactor filtration Filtration reactor->filtration Reaction Mixture extraction Extraction filtration->extraction Crude Product purification Chromatography extraction->purification analysis Characterization (NMR, HPLC, etc.) purification->analysis product 6-Fluoro-2-methyl-1,2,3,4- tetrahydroquinoline analysis->product

Caption: General workflow for the catalytic synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the proper disposal procedures for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, strict safety measures must be followed during its handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect from splashes.

  • Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Quantitative Hazard Data
Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1]
Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. Such studies are typically conducted by manufacturers to determine the GHS hazard classifications and involve standardized tests on laboratory animals or in vitro systems to assess skin corrosion/irritation, serious eye damage/irritation, and target organ toxicity.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Solvent Waste."[3]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).

2. Spill Management:

  • Evacuate and Ventilate: In case of a spill, immediately alert personnel in the area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[3]

  • Collection: Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.[3]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) officer.[3]

3. Final Disposition:

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[3]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves completing a hazardous waste manifest and scheduling a pickup with the EHS department.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling 6-Fluoro-2-methyl- 1,2,3,4-tetrahydroquinoline waste_generated Waste Generated? start->waste_generated spill Spill Occurred? start->spill collect_solid Collect Solid Waste in 'Halogenated Organic Waste' Container waste_generated->collect_solid Solid collect_liquid Collect Liquid Waste in 'Halogenated Solvent Waste' Container waste_generated->collect_liquid Liquid spill->waste_generated No spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect 4. Decontaminate 5. Report to EHS spill->spill_protocol Yes label_container Label Container with Chemical Name and Hazard Symbols collect_solid->label_container collect_liquid->label_container store_waste Store Waste in Designated Hazardous Waste Area label_container->store_waste spill_protocol->store_waste contact_ehs Contact EHS for Pickup and Disposal by Licensed Contractor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some data also indicates it may be a combustible liquid, toxic if swallowed, may have carcinogenic potential, and is harmful to aquatic life with long-lasting effects.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Receiving and Storage Safety glassesChemical-resistant gloves (e.g., Nitrile)Not generally required if handled in a well-ventilated areaLaboratory coat
Weighing and Aliquoting (Solid) Safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Use in a chemical fume hood to avoid inhalation of dust.[5]Laboratory coat
Solution Preparation and Transfers Safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Work in a chemical fume hood.[5]Laboratory coat
Running Reactions and Work-up Safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)All operations should be conducted in a chemical fume hood.Laboratory coat
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesAir-purifying respirator with appropriate cartridges if spill is large or ventilation is inadequateChemical-resistant apron or coveralls
Waste Disposal Safety gogglesChemical-resistant gloves (e.g., Nitrile)Handle in a well-ventilated area, preferably a fume hoodLaboratory coat

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, hazard warnings, and supplier information.

  • Wear safety glasses and chemical-resistant gloves during inspection.

2. Storage:

  • Store the chemical in a tightly closed container.[6]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6][7]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[4]

  • Store in a locked cabinet or a secure area with restricted access.[2][4]

3. Handling and Use:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. [4][5]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands and any exposed skin thoroughly after handling.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

4. Spill Management:

  • In case of a small spill, use an inert absorbent material like vermiculite or sand to contain the substance.[5]

  • For larger spills, evacuate the area and alert the appropriate safety personnel.

  • Collect the absorbed material and any contaminated surfaces into a designated, sealed, and properly labeled hazardous waste container.[5]

  • Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

5. Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[2][4] This should be handled by a licensed hazardous waste disposal company.[5]

  • Do not dispose of the chemical down the drain, as it is harmful to aquatic life.[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound within a laboratory setting.

SafeHandlingWorkflow cluster_preparation Preparation & Storage cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Contingency & Disposal cluster_disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing & Aliquoting Storage->Weighing Reaction Reaction & Work-up Weighing->Reaction Waste Waste Collection Reaction->Waste Spill Spill Management Spill->Waste Disposal Hazardous Waste Disposal Waste->Disposal

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.